molecular formula C8H7BrF2O B6333700 1-(4-Bromo-2,3-difluorophenyl)ethanol CAS No. 1823588-17-5

1-(4-Bromo-2,3-difluorophenyl)ethanol

Cat. No.: B6333700
CAS No.: 1823588-17-5
M. Wt: 237.04 g/mol
InChI Key: XCJFOGOFZZTMEG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS 1823588-17-5) is a high-purity, chiral bromo- and difluoro-substituted benzene derivative of significant value as an advanced synthetic building block in organic chemistry, medicinal chemistry, and materials science . With a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol, this compound features both a bromine atom and two fluorine atoms on its aromatic ring, alongside a chiral ethanol functional group . This unique structure makes it a versatile precursor for various cross-coupling reactions, including Suzuki and Negishi couplings, where the bromine atom acts as a superior leaving group. Simultaneously, the electron-withdrawing nature of the fluorine atoms can profoundly influence the molecule's electronic characteristics, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive molecules and pharmaceutical intermediates . The chiral center, present as a single (R) or (S) enantiomer from chiral pools or as a racemate, allows for its application in the synthesis of enantiomerically pure compounds, which is crucial in asymmetric synthesis and drug development . The compound has a purity of 98% and should be handled with care as it may cause skin and eye irritation and be harmful if swallowed . It is supplied as a research chemical and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can access analytical data, including NMR and HPLC, to support their work .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJFOGOFZZTMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)Br)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Bromo-2,3-difluorophenyl)ethanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of halogens is a foundational technique for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) is a highly versatile, chiral building block engineered specifically for advanced drug discovery[1].

The structural logic of this molecule relies on three distinct functional domains:

  • The 2,3-Difluoro Motif: Fluorine atoms exert a potent electron-withdrawing inductive ( −I ) effect. This significantly lowers the electron density of the aromatic ring, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the ortho-fluorine restricts the rotation of the adjacent ethanol group via stereoelectronic repulsion, locking the molecule into specific conformations that enhance binding affinity in tight protein pockets.

  • The Bromine Handle: Positioned para to the ethanol group, the C–Br bond provides an ideal, chemoselective anchor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • The Secondary Alcohol: The ethanol moiety provides a critical node for stereocenter inversion (via Mitsunobu protocols) or nucleophilic substitution, allowing for the precise spatial arrangement of downstream pharmacophores.

Physicochemical Profiling

Understanding the quantitative baseline of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core physicochemical parameters[2].

PropertyValue
IUPAC Name 1-(4-bromo-2,3-difluorophenyl)ethan-1-ol
CAS Number 1823588-17-5
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Topological Polar Surface Area (TPSA) 20.23 Ų
Predicted LogP 2.78
SMILES String CC(O)C1=CC=C(Br)C(F)=C1F
Storage & Handling Sealed in dry conditions, 2–8 °C

Divergent Synthetic Methodologies

The synthesis of 1-(4-bromo-2,3-difluorophenyl)ethanol can be approached via two primary, self-validating pathways depending on precursor availability. Both routes yield the racemic alcohol, which can subsequently be resolved via enzymatic kinetic resolution (e.g., using Lipase PS) or chiral preparative HPLC.

Synthesis Ketone 4'-Bromo-2',3'- difluoroacetophenone CAS: 1007346-28-2 Product 1-(4-Bromo-2,3- difluorophenyl)ethanol CAS: 1823588-17-5 Ketone->Product NaBH4, MeOH Reduction Aldehyde 4-Bromo-2,3- difluorobenzaldehyde CAS: 644985-24-0 Aldehyde->Product MeMgBr, THF Grignard Addition

Figure 1: Divergent synthetic routes to 1-(4-bromo-2,3-difluorophenyl)ethanol.
Protocol A: Borohydride Reduction of the Acetophenone

Objective: High-yielding preparation of the racemic alcohol via nucleophilic hydride addition. Reagents: 4'-Bromo-2',3'-difluoroacetophenone[3], Sodium Borohydride (NaBH₄), Anhydrous Methanol.

  • Initiation: Dissolve 1.0 equivalent of 4'-Bromo-2',3'-difluoroacetophenone in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the system to 0 °C using an ice-water bath.

    • Causality: Cooling prevents the rapid, exothermic decomposition of NaBH₄ in methanol, ensuring the hydride is fully available for carbonyl reduction rather than solvent quenching.

  • Addition: Slowly add 1.2 equivalents of NaBH₄ in small portions over 15 minutes.

    • Causality: Portion-wise addition controls the evolution of hydrogen gas and maintains a stable internal temperature, preventing thermal runaway and minimizing the formation of dimeric side-products.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation & Quenching: Perform Thin-Layer Chromatography (TLC) utilizing a Hexanes:EtOAc (4:1) mobile phase. The complete disappearance of the UV-active ketone spot and the appearance of a lower-Rf alcohol spot confirms conversion. Quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.

    • Causality: NH₄Cl safely neutralizes excess hydride and breaks down borate complexes, preventing emulsions during extraction.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product[1].

Protocol B: Grignard Addition to the Benzaldehyde

Objective: Carbon-carbon bond formation to install the ethanol methyl group. Reagents: 4-Bromo-2,3-difluorobenzaldehyde[4], Methylmagnesium bromide (3.0 M in Et₂O), Anhydrous THF.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve 1.0 equivalent of 4-Bromo-2,3-difluorobenzaldehyde in anhydrous THF (0.3 M). Cool to 0 °C.

    • Causality: Grignard reagents are highly sensitive to moisture; even trace water will prematurely protonate the methyl carbanion, forming methane gas and destroying the nucleophile.

  • Nucleophilic Attack: Dropwise add 1.2 equivalents of MeMgBr via syringe.

    • Causality: The nucleophilic methyl group attacks the electrophilic carbonyl carbon. Maintaining 0 °C prevents unwanted homocoupling or halogen-metal exchange at the aryl bromide position.

  • Maturation: Stir at 0 °C for 1 hour.

  • Validation & Quenching: Carefully quench with cold saturated aqueous NH₄Cl. The dissolution of the magnesium salts into the aqueous phase and a clean TLC profile indicate successful addition.

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and evaporate the solvent to isolate the product[2].

Downstream Applications in Medicinal Chemistry

The true value of 1-(4-bromo-2,3-difluorophenyl)ethanol lies in its bifunctional nature, allowing orthogonal functionalization in complex drug synthesis.

Applications Core 1-(4-Bromo-2,3- difluorophenyl)ethanol Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd cat., Ar-B(OH)2 (Targets C-Br) Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd cat., R-NH2 (Targets C-Br) Mitsunobu Mitsunobu Reaction Core->Mitsunobu DEAD, PPh3, Nu-H (Targets C-OH) Oxidation Oxidation to Ketone Core->Oxidation Dess-Martin (Targets C-OH)

Figure 2: Downstream functionalization pathways in drug discovery.

Recent patent literature highlights the critical role of this scaffold. For example, it serves as a core intermediate in the synthesis of Galectin-3 inhibitors (alpha-D-galactopyranoside derivatives) targeting fibrotic diseases, where the difluorophenyl ring is essential for optimal target residence time and metabolic stability[5]. Additionally, it is utilized in the development of (aza)indazolyl-aryl sulfonamides , which act as potent GCN2 inhibitors for oncology applications[6]. In these syntheses, the bromine atom is typically displaced via palladium-catalyzed cross-coupling, while the ethanol moiety is either etherified or inverted to establish the required stereochemistry.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized or procured intermediate, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz): Look for a characteristic doublet at ~1.5 ppm (3H, -CH₃), a broad singlet at ~2.0 ppm (1H, -OH, exchanges with D₂O), a quartet at ~5.1 ppm (1H, -CH-), and complex multiplets between 7.0–7.5 ppm corresponding to the two distinct aromatic protons.

  • ¹⁹F NMR (CDCl₃, 376 MHz): Two distinct signals with strong F-F ortho-coupling (typically a doublet of doublets or multiplets) confirming the 2,3-difluoro substitution pattern.

  • Chiral HPLC: If utilizing a stereoselective reduction (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution, chiral stationary phase HPLC (e.g., Chiralcel OD-H) is mandatory to accurately determine the enantiomeric excess ( ee ).

References

  • Sigma-Aldrich. 1-(4-bromo-2,3-difluorophenyl)ethanol | 1823588-17-5. 1

  • ChemScene. 1823588-17-5 | 1-(4-Bromo-2,3-difluorophenyl)ethanol Properties. 2

  • Sigma-Aldrich. 4'-Bromo-2',3'-difluoroacetophenone | 1007346-28-2. 3

  • Matrix Fine Chemicals. 4-BROMO-2,3-DIFLUOROBENZALDEHYDE | CAS 644985-24-0. 4

  • Google Patents. WO2021038068A1 - Alpha-d-galactopyranoside derivatives.5

  • Google Patents. US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions. 6

Sources

1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS 1823588-17-5): A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and agrochemical development, the precise spatial arrangement of halogens on aromatic scaffolds is critical for optimizing pharmacokinetics, metabolic stability, and target binding affinity. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) represents a highly specialized, bifunctional building block. It combines the tunable reactivity of an aryl bromide, the conformational and electronic modulation of an ortho-difluoro motif, and the versatile functional handle of a secondary alcohol.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and validated synthetic workflows associated with this molecule, designed specifically for application scientists and synthetic chemists.

Physicochemical & Structural Profiling

The integration of fluorine atoms into aromatic systems profoundly alters the molecule's electronic distribution without significantly increasing steric bulk[1]. Table 1 summarizes the core quantitative metrics of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Table 1: Quantitative Data and Physicochemical Significance

PropertyValueCausality / Significance
CAS Number 1823588-17-5Unique identifier for regulatory tracking and procurement[2].
Molecular Formula C₈H₇BrF₂ODictates the exact mass (237.04 g/mol ) for LC-MS validation[2].
LogP 2.7806Optimal lipophilicity for membrane permeability in oral drug design[2].
TPSA 20.23 ŲLow topological polar surface area indicates high potential for blood-brain barrier (BBB) penetration[2].
SMILES CC(O)C1=CC=C(Br)C(F)=C1FEnables in silico modeling, docking studies, and substructure searching[2].

Mechanistic Significance: The "Fluorine Effect" & Bifunctional Reactivity

The Electronic Impact of the 2,3-Difluoro Motif

The inclusion of the ortho-difluoro motif is not merely structural; it actively modulates the chemical reactivity of the entire ring. Fluorine is the most electronegative element (3.98 on the Pauling scale), and its strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic core[3].

  • Causality in Cross-Coupling: This electronic depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. Consequently, the C-Br bond becomes highly susceptible to oxidative addition by electron-rich transition metals (e.g., Pd(0)), accelerating cross-coupling reaction rates compared to unfluorinated analogs[4].

  • Metabolic Stability: In medicinal chemistry, the strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the 2 and 3 positions, prolonging the half-life of downstream drug candidates[1].

The Secondary Alcohol Handle

The 1-hydroxyethyl group provides a chiral center (if resolved) and a versatile nucleophilic/electrophilic node. It allows the molecule to be bifurcated into two distinct synthetic pathways, as visualized below.

SynthDiv Core 1-(4-Bromo-2,3-difluorophenyl)ethanol ArylBr Aryl Bromide Reactivity Core->ArylBr Pd-Catalyzed SecAlc Secondary Alcohol Reactivity Core->SecAlc Nucleophilic/Redox Suzuki Suzuki-Miyaura Coupling ArylBr->Suzuki Buchwald Buchwald-Hartwig Amination ArylBr->Buchwald Oxidation Oxidation to Ketone SecAlc->Oxidation Mitsunobu Mitsunobu Reaction SecAlc->Mitsunobu

Bifunctional synthetic divergence of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing the causality behind every experimental choice.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C4 position by coupling the aryl bromide with an arylboronic acid, preserving the alcohol handle.

  • Catalyst & Ligand Assembly: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (5 mol%), XPhos (10 mol%), 1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 eq), and the target arylboronic acid (1.2 eq).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates the difficult oxidative addition into the C-Br bond and accelerates the reductive elimination step by imposing steric bulk[4].

  • Base Addition: Add anhydrous K₃PO₄ (2.0 eq).

    • Causality: The base is mandatory to quaternize the boronic acid into a reactive, electron-rich boronate complex, which is strictly required for the transmetalation step onto the palladium center[4].

  • Degassing & Solvent Introduction: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Perform three consecutive freeze-pump-thaw cycles under argon.

    • Causality: Water is necessary to dissolve the inorganic base and facilitate boronate formation. Degassing removes dissolved oxygen, preventing the irreversible oxidation of the active Pd(0) species into inactive Pd(II) peroxo complexes.

  • Reaction & Validation: Heat the mixture to 90°C.

    • Self-Validation: A visual color shift from yellow/orange to dark red/brown indicates the successful generation of the active Pd(0) species. Monitor the reaction via LC-MS; the disappearance of the characteristic bromine isotope pattern (m/z 237/239) confirms complete oxidative addition.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Transmetalation OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for fluoroaryl bromides.

Protocol 2: Stereoinversion via Mitsunobu Reaction

Objective: Convert the secondary alcohol into a functionalized amine (via phthalimide) or ester with complete inversion of stereochemistry.

  • Reagent Preparation: Dissolve the substrate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the acidic nucleophile (e.g., phthalimide, 1.5 eq) in anhydrous THF under an argon atmosphere.

    • Causality: Moisture must be strictly excluded. Water acts as a highly competitive nucleophile in this system, which would lead to the retention of the alcohol rather than the desired substitution.

  • Activation: Cool the system to 0°C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: DIAD reacts with PPh₃ to form a highly reactive betaine intermediate. The 0°C temperature controls the exothermic betaine formation and prevents premature reagent decomposition.

  • Nucleophilic Displacement: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The betaine activates the alcohol, converting the hydroxyl group into a superior leaving group (triphenylphosphine oxide). The nucleophile then attacks via a strict Sₙ2 mechanism, ensuring 100% stereochemical inversion at the C1 chiral center.

  • Validation: Monitor via TLC (UV active). The formation of a highly non-polar spot (triphenylphosphine oxide) alongside the product spot validates the consumption of the betaine intermediate.

Sources

Architecting Precision: 1-(4-Bromo-2,3-difluorophenyl)ethanol as a Chiral Building Block in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted drug discovery, the spatial orientation and stereoelectronic profile of small molecules dictate their clinical efficacy. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) has emerged as a highly privileged chiral building block[1]. Characterized by a precise arrangement of halogens and a stereogenic secondary alcohol, this scaffold provides medicinal chemists with an unparalleled toolkit for constructing complex, three-dimensional pharmacophores.

This technical guide dissects the mechanistic rationale behind the structural features of 1-(4-Bromo-2,3-difluorophenyl)ethanol, details self-validating protocols for its enantioselective synthesis, and explores its critical role in the development of next-generation therapeutics, including KRAS G12C and Galectin-3 inhibitors[2],[3].

Structural and Mechanistic Rationale

The utility of 1-(4-bromo-2,3-difluorophenyl)ethanol is not coincidental; it is rooted in the deliberate integration of three distinct functional domains, each serving a specific mechanistic purpose in late-stage functionalization and target binding.

The 4-Bromo Cross-Coupling Handle

The bromine atom at the para position serves as an essential vector for carbon-carbon and carbon-heteroatom bond formation. Because the adjacent 2,3-difluoro motif is highly electron-withdrawing, the aromatic ring is electron-deficient. This electronic environment accelerates the oxidative addition of Palladium(0) species during Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing these transformations to proceed at lower temperatures[3]. Lower reaction temperatures are critical to preventing the racemization or elimination of the sensitive chiral alcohol moiety.

The 2,3-Difluoro Stereoelectronic Modulator

The introduction of vicinal fluorine atoms provides multiple advantages:

  • Metabolic Stability & Lipophilicity: Fluorination blocks oxidative metabolism at the aromatic core while optimizing the partition coefficient (LogP ≈ 2.78) for cellular permeability[1].

  • Halogen Bonding (σ-Hole) Enhancement: The strong electron-withdrawing nature of the ortho-fluorine deepens the positive electrostatic potential (the σ-hole) on the para-bromine (or downstream substituents like chlorine), significantly enhancing halogen bonding interactions with protein backbone carbonyls[2].

  • Atropisomeric Locking: The steric bulk of the fluorine atoms, combined with adjacent bulky substituents, can restrict bond rotation around the chiral axis, generating highly stable Class 3 atropisomers (rotational barrier >117 kJ/mol)[2].

The Stereogenic 1-Ethanol Center

The chiral hydroxyl group serves a dual purpose. Synthetically, it acts as a directing group or a nucleophile for cyclization (e.g., forming piperazine or morpholine rings)[3]. Pharmacologically, the absolute configuration (either R or S) vectors the rest of the molecule into specific sub-pockets of the target protein, dictating the 3D trajectory required for high-affinity binding.

InteractionMap BB 1-(4-Bromo-2,3-difluorophenyl)ethanol Scaffold Br 4-Bromo Group (Cross-Coupling / Sigma Hole) BB->Br F23 2,3-Difluoro Motif (Metabolic Stability / Atropisomerism) BB->F23 ChiralOH Chiral Hydroxyl (H-Bonding / Spatial Trajectory) BB->ChiralOH Target2 Galectin-3 (Gly182 Halogen Bonding) Br->Target2 Halogen Bonding Target1 KRAS G12C Pocket (Piperazine Vectoring) F23->Target1 Hydrophobic Packing F23->Target2 Rotational Barrier ChiralOH->Target1 Receptor H-Bonding ChiralOH->Target2 Absolute Configuration

Fig 1: Pharmacophore interaction map mapping the scaffold's domains to target binding mechanisms.

Enantioselective Synthesis Methodologies

To utilize this building block effectively, the enantiomeric excess (ee) must exceed 99%. The reduction of the prochiral ketone, 1-(4-bromo-2,3-difluorophenyl)ethan-1-one, is typically achieved via Asymmetric Transfer Hydrogenation (ATH) or Enzymatic Ketone Reductases (KREDs).

Quantitative Comparison of Reduction Strategies
MethodCatalyst / EnzymeHydride SourceTemp (°C)Yield (%)Enantiomeric Excess (ee %)Scalability & Notes
ATH RuCl(p-cymene)[(R,R)-TsDPEN]Formic acid / TEA3092>98High (kg scale); requires careful pH control.
Biocatalysis Ketone Reductase (KRED-130)Isopropanol / NADP+3595>99.5Very High; environmentally benign, highly selective.
CBS Reduction CBS oxazaborolidineBorane-THF-208594Moderate; strictly anhydrous conditions required.
Step-by-Step Protocol: Asymmetric Transfer Hydrogenation (ATH)

Causality Note: The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is selected because the rigid chiral diamine ligand creates a highly specific chiral pocket, dictating the Re-face approach of the hydride. An azeotropic mixture of formic acid and triethylamine (TEA) is used instead of H₂ gas; the irreversible decomposition of formic acid into CO₂ provides a unidirectional thermodynamic driving force, while TEA buffers the system to prevent the defluorination of the highly activated aromatic ring.

  • Catalyst Activation: In a nitrogen-purged reactor, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at 25°C for 30 minutes to form the active 16-electron Ruthenium complex.

  • Substrate Coordination: Add 1-(4-bromo-2,3-difluorophenyl)ethan-1-one (1.0 equiv) to the active catalyst solution. Ensure the internal temperature remains below 30°C.

  • Hydride Transfer: Dropwise, add a 5:2 azeotropic mixture of Formic Acid/Triethylamine (3.0 equiv of formate). Self-Validation: The evolution of CO₂ gas indicates active hydride transfer. Maintain stirring at 30°C for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via chiral stationary phase HPLC (e.g., Chiralcel OD-H). Proceed to workup only when conversion is >99% and ee is >98%.

  • Workup and Isolation: Quench the reaction with cold water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid—this prevents acid-catalyzed racemization during concentration.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting (R)-1-(4-bromo-2,3-difluorophenyl)ethanol can be recrystallized from heptane if further optical enrichment is required.

SynthWorkflow Ketone 1-(4-Bromo-2,3-difluorophenyl) ethan-1-one AsymRed Asymmetric Reduction (Ru-TsDPEN or KRED) Ketone->AsymRed Formate/NADP+ ChiralAlcohol (R)- or (S)-1-(4-Bromo-2,3- difluorophenyl)ethanol AsymRed->ChiralAlcohol >99% ee CrossCoupling Pd-Catalyzed Cross-Coupling ChiralAlcohol->CrossCoupling Activation API Advanced API (KRAS/Gal-3 Inhibitor) CrossCoupling->API C-C/C-N Bond Formation

Fig 2: Synthetic workflow from prochiral ketone to advanced Active Pharmaceutical Ingredient (API).

Applications in Advanced Therapeutics

Establishing Spatial Trajectories in KRAS G12C Inhibitors

In the discovery of AZD4747, a highly potent and CNS-penetrant inhibitor of the mutant GTPase KRAS G12C, the chiral ethanol building block was foundational[3]. The synthesis commenced with the reductive amination of a related aldehyde, but the core principle remains: the chiral center derived from the 1-ethanol moiety is used to establish the correct 3D orientation of a piperazine ring.

Following nucleophilic aromatic substitution and Sonogashira/Suzuki-Miyaura cross-couplings at the bromine position, the chiral center ensures the resulting advanced phenol scaffold perfectly aligns within the switch-II pocket of the KRAS G12C protein, maximizing inhibitory potency[3].

Controlling Atropisomerism in Galectin-3 Inhibitors

Galectin-3 is a carbohydrate-binding protein implicated in fibrosis and cancer. Recent advancements in monosaccharide mimetics have utilized the 1-(4-bromo-2,3-difluorophenyl)ethanol scaffold to induce and control atropisomerism[2],[4].

When a sterically demanding triazole ring is coupled to this scaffold, the interaction between the triazole and the bulky ortho-fluorine atom creates a massive barrier to rotation. This results in distinct atropisomers. X-ray crystallography has demonstrated that the correct chiral configuration allows the molecule to project its halogen atom (via the σ-hole enhanced by the difluoro motif) directly toward the carbonyl oxygen of the Gly182 residue in Galectin-3, resulting in a 100-fold increase in potency compared to its rotational isomer[2].

References

  • Atropisomerism Observed in Galactose-Based Monosaccharide Inhibitors of Galectin-3 Comprising 2-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Journal of Medicinal Chemistry - ACS Publications (2024). URL:[Link]

  • Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration Journal of Medicinal Chemistry - ACS Publications (2023). URL:[Link]

  • Idorsia Pharmaceuticals Ltd. / Google Patents (2022).

Sources

Synthetic Precursors and Methodologies for 1-(4-Bromo-2,3-difluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated aromatic compounds are critical building blocks in modern pharmaceutical development, particularly in the synthesis of kinase inhibitors and advanced therapeutics where precise steric and electronic tuning is required. The target molecule, 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5)[1], features a chiral secondary alcohol alongside a highly functionalized phenyl ring. The presence of both bromine and fluorine atoms allows for orthogonal late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

This whitepaper outlines the definitive two-stage synthetic pathway to produce this target alcohol from commercially available precursors. We detail the mechanistic causality, regioselectivity principles, and self-validating experimental protocols required to ensure high yield and purity.

Retrosynthetic Logic & Pathway Design

The synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol relies on a robust, two-step linear sequence.

  • Disconnection 1 (C-O to C=O): The secondary alcohol is retrosynthetically disconnected via a hydride reduction to its corresponding ketone, 4'-Bromo-2',3'-difluoroacetophenone (CAS: 1007346-28-2)[2].

  • Disconnection 2 (C-C Arene Bond): The ketone is further disconnected via a Friedel-Crafts acylation back to the commercially abundant starting material, 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5)[3].

SyntheticPathway Arene 1-Bromo-2,3-difluorobenzene CAS: 38573-88-5 Ketone 4'-Bromo-2',3'-difluoroacetophenone CAS: 1007346-28-2 Arene->Ketone AcCl, AlCl3 DCM, 0 °C to RT Target 1-(4-Bromo-2,3-difluorophenyl)ethanol CAS: 1823588-17-5 Ketone->Target NaBH4 MeOH, 0 °C to RT

Figure 1: Two-step synthetic pathway from 1-bromo-2,3-difluorobenzene to the target alcohol.

Stage 1: Synthesis of 4'-Bromo-2',3'-difluoroacetophenone

Mechanistic Rationale & Regioselectivity

The first stage employs a Friedel-Crafts acylation. The starting material, 1-bromo-2,3-difluorobenzene, possesses three halogens that exert competing directing effects[3]. While halogens are overall electron-withdrawing (deactivating the ring toward electrophilic aromatic substitution), they are ortho/para directing due to resonance donation from their lone pairs.

The acylation occurs regioselectively at the C4 position (para to the bromine atom). This selectivity is driven by two factors:

  • Sterics: The C4 position is sterically highly accessible compared to the positions flanked by multiple halogens.

  • Electronics: The synergistic ortho-directing effect of the C3-fluorine and the para-directing effect of the C1-bromine strongly activate the C4 carbon, leading exclusively to 4'-bromo-2',3'-difluoroacetophenone[2].

Experimental Protocol: Friedel-Crafts Acylation

This protocol is designed to be a self-validating system; the evolution of HCl gas and the color change of the Lewis acid complex serve as visual checkpoints.

  • Preparation of the Acylium Ion Complex:

    • In an oven-dried, argon-purged round-bottom flask, suspend anhydrous Aluminum Chloride ( AlCl3​ , 1.5 equiv) in anhydrous Dichloromethane (DCM) (approx. 5 volumes).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add Acetyl Chloride (1.2 equiv) dropwise. Observation: The suspension will partially dissolve, forming a pale yellow complex.

  • Arene Addition:

    • Dissolve 1-Bromo-2,3-difluorobenzene (1.0 equiv)[3] in a minimal amount of DCM.

    • Add the arene solution dropwise to the reaction mixture over 30 minutes to control the mild exotherm.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization) until the starting material is consumed.

  • Quenching and Workup:

    • Critical Step: Slowly pour the reaction mixture over crushed ice containing 1M HCl to break the aluminum complex. Caution: Highly exothermic with vigorous effervescence.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude ketone. Purify via silica gel chromatography if necessary.

Stage 2: Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Mechanistic Rationale

The reduction of the acetophenone derivative to the secondary alcohol must be chemoselective. Using Sodium Borohydride ( NaBH4​ ) in a protic solvent (Methanol) ensures the exclusive reduction of the carbonyl group without risking the reductive dehalogenation of the aryl bromide or fluorides.

Note for Advanced Applications: If a single enantiomer (e.g., the (S)- or (R)-alcohol) is required for downstream drug synthesis, researchers should substitute NaBH4​ with an Asymmetric Transfer Hydrogenation (ATH) protocol. Ru-based catalysts, such as RuCl2​(TsDPEN)(p-cymene) , coupled with a formate hydrogen donor, have been proven highly effective for reducing substituted acetophenones in the synthesis of complex chiral drugs like lorlatinib[4].

Experimental Protocol: Carbonyl Reduction

Workflow Step1 Dissolve Ketone in MeOH Cool to 0 °C Step2 Portion-wise addition of NaBH4 Step1->Step2 Step3 Stir at RT for 1-2 hours (Monitor via TLC) Step2->Step3 Step4 Quench with sat. NH4Cl Evaporate MeOH Step3->Step4 Step5 Extract with EtOAc Wash & Dry (Na2SO4) Step4->Step5 Step6 Concentrate in vacuo Yield Target Alcohol Step5->Step6

Figure 2: Step-by-step experimental workflow for the NaBH4 reduction of the ketone intermediate.

  • Substrate Dissolution:

    • Dissolve 4'-Bromo-2',3'-difluoroacetophenone (1.0 equiv)[2] in Methanol (approx. 10 volumes) in a round-bottom flask. Cool the solution to 0 °C.

  • Hydride Addition:

    • Add NaBH4​ (1.5 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition mitigates the exothermic release of hydrogen gas and prevents solvent boil-over.

  • Reaction Progression:

    • Stir at 0 °C for 30 minutes, then allow warming to room temperature. The reaction is typically complete within 1–2 hours. Confirm completion via TLC (Hexanes/EtOAc 4:1).

  • Quenching and Workup:

    • Quench the reaction carefully by adding saturated aqueous NH4​Cl until bubbling ceases.

    • Remove the majority of the methanol under reduced pressure.

    • Dilute the aqueous residue with Ethyl Acetate (EtOAc) and water. Separate the layers and extract the aqueous phase twice more with EtOAc.

    • Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and concentrate in vacuo to yield 1-(4-Bromo-2,3-difluorophenyl)ethanol[1] as a high-purity solid or viscous oil.

Quantitative Data & Analytical Benchmarks

To ensure the integrity of the synthesized compounds, physical and spectral properties should be cross-referenced against the expected benchmarks outlined in Table 1.

Table 1: Physicochemical Properties and Analytical Markers

Compound NameRole in SynthesisCAS NumberMolecular WeightChemical FormulaKey Analytical Marker (Expected 1 H NMR)
1-Bromo-2,3-difluorobenzene Starting Material38573-88-5192.99 g/mol C6​H3​BrF2​ Multiplets in the aromatic region (7.0–7.5 ppm)[3].
4'-Bromo-2',3'-difluoroacetophenone Intermediate1007346-28-2235.03 g/mol C8​H5​BrF2​O Sharp singlet at ~2.6 ppm corresponding to the acetyl methyl group ( -C(O)CH3​ )[2].
1-(4-Bromo-2,3-difluorophenyl)ethanol Target Product1823588-17-5237.04 g/mol C8​H7​BrF2​O Doublet at ~1.4 ppm ( -CH3​ ) and a distinct quartet at ~5.1 ppm ( -CH-OH )[1].

References

  • Sigma-Aldrich. "4'-Bromo-2',3'-difluoroacetophenone | 1007346-28-2".
  • ChemScene. "1823588-17-5 | 1-(4-Bromo-2,3-difluorophenyl)ethanol".
  • ResearchGate. "Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib".
  • ChemicalBook. "Synthesis and Application of 2,3-Difluorobromobenzene".

Sources

The Strategic Role of Fluorine in 1-(4-Bromo-2,3-difluorophenyl)ethanol: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic installation of fluorine atoms into molecular scaffolds is a highly privileged tactic used to modulate pharmacokinetics, metabolic stability, and synthetic reactivity. The compound 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) serves as a premier example of this design philosophy. Widely utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs)—such as FPR2 agonists for heart failure[1]—this molecule leverages a specific 2,3-difluoro substitution pattern to achieve dual purposes: it acts as a robust structural shield against enzymatic degradation in the final drug, while simultaneously serving as an electronic activator for palladium-catalyzed cross-coupling during synthesis.

This whitepaper dissects the physicochemical, conformational, and synthetic causality behind the 2,3-difluoro motif, providing drug development professionals with a comprehensive mechanistic guide to utilizing this intermediate.

Structural and Electronic Profiling: The "Why" of Fluorination

The incorporation of fluorine into the 1-(4-bromophenyl)ethanol scaffold fundamentally alters its three-dimensional electronic landscape. Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a van der Waals radius of 1.47 Å, allowing it to act as a bioisostere for hydrogen (1.20 Å) or oxygen (1.47 Å) without imposing severe steric penalties[2][3].

Metabolic Shielding via the C–F Bond

A primary cause of drug attrition is rapid phase I metabolism, typically mediated by Cytochrome P450 (CYP450) enzymes which oxidize electron-rich aromatic rings. The carbon-fluorine bond is the strongest single bond in organic chemistry. By occupying the ortho (C2) and meta (C3) positions relative to the alkyl chain, the fluorine atoms physically block oxidative metabolism at these vulnerable sites[3]. Furthermore, their strong inductive electron-withdrawing effect (-I effect) depletes the electron density of the entire phenyl ring, deactivating the remaining unsubstituted positions against electrophilic enzymatic attack[3].

Conformational Locking

The spatial arrangement of the 1-hydroxyethyl group is critical for target protein binding. In non-fluorinated analogs, the benzylic C-C bond rotates freely. However, the presence of an ortho-fluorine at the C2 position introduces a conformational bias. Through a combination of steric hindrance (fluorine is ~20% larger than hydrogen) and weak intramolecular multipolar interactions (e.g., F···H-O hydrogen bonding or dipole-dipole repulsion between the C-F and C-O bonds), the molecule is restricted to a preferred rotamer[4]. This pre-organization reduces the entropic penalty upon binding to a receptor target.

Modulation of Lipophilicity

Fluorine's low polarizability tightly holds its lone pairs, reducing the molecule's overall ability to act as a hydrogen bond acceptor compared to oxygen. This unique characteristic increases the lipophilicity (LogP) of the molecule, enhancing its ability to passively diffuse through phospholipid bilayers (e.g., the blood-brain barrier or intestinal epithelium)[2].

G Molecule 1-(4-Bromo-2,3-difluorophenyl)ethanol F2 Ortho-Fluorine (C2) Conformational Lock Molecule->F2 F3 Meta-Fluorine (C3) Metabolic Shielding Molecule->F3 Br4 Para-Bromine (C4) Cross-Coupling Handle Molecule->Br4 Effect1 Restricts 1-hydroxyethyl rotation via F...H-O interaction F2->Effect1 Effect2 Blocks CYP450 oxidation Deactivates aromatic ring F3->Effect2 Effect3 Accelerated Pd(0) oxidative addition due to -I effect Br4->Effect3

Fig 1: Pharmacophore mapping of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Synthetic Reactivity: The "Pull" of Fluorine in Cross-Coupling

From a synthetic perspective, the bromine atom at the C4 position serves as a highly reactive handle for carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki, Buchwald-Hartwig, or Heck couplings).

The 2,3-difluoro motif plays a direct, causal role in accelerating these reactions. In a standard palladium-catalyzed cross-coupling cycle, the rate-determining step for aryl bromides is often the oxidative addition of the Pd(0) catalyst into the C-Br bond. The two adjacent highly electronegative fluorine atoms withdraw electron density from the aromatic ring, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br bond[5]. This electron deficiency makes the C-Br bond highly susceptible to nucleophilic attack by the electron-rich Pd(0) species, allowing the reaction to proceed under milder conditions and with lower catalyst loadings than non-fluorinated equivalents[5].

G Start 2,3-Difluoroaryl Bromide + Arylboronic Acid OxAdd Oxidative Addition (Accelerated by F atoms) Start->OxAdd Pd(0) Catalyst TransMet Transmetalation (Base Activated) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->OxAdd Cycle Product Coupled Biaryl Product + Pd(0) Regeneration RedElim->Product

Fig 2: Catalytic cycle of Pd-cross coupling highlighting F-atom acceleration.

Quantitative Data: Property Comparison

The following table summarizes the quantitative and qualitative shifts in physicochemical properties induced by the 2,3-difluoro substitution compared to its non-fluorinated counterpart.

Property1-(4-Bromophenyl)ethanol1-(4-Bromo-2,3-difluorophenyl)ethanolMechanistic Causality
Aromatic C-H Oxidation High susceptibility at ortho/metaHighly resistantExtreme C-F bond strength (116 kcal/mol) physically blocks CYP450 insertion[3].
Lipophilicity (LogP) ~2.20~2.78Fluorine's low polarizability and high electronegativity increase hydrophobicity[2].
Pd(0) Oxidative Addition Baseline rateAccelerated-I effect of F atoms lowers LUMO energy, increasing susceptibility to Pd(0) insertion[5].
Benzylic Bond Rotation Free rotationRestricted / BiasedSteric clash and dipole interactions with the ortho-fluorine lock the rotamer[4].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To leverage the activated C-Br bond of 1-(4-Bromo-2,3-difluorophenyl)ethanol, the following self-validating Suzuki-Miyaura cross-coupling protocol is engineered for high yield and scalability.

Scientific Rationale for Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step.

  • Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and hydrolyze the boronic acid into the reactive, electron-rich boronate complex [Ar-B(OH)3]- necessary for transmetalation.

  • Degassing: Oxygen rapidly oxidizes active Pd(0) into inactive Pd(II) peroxo complexes; thorough degassing is the primary self-validating step for reaction success.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 equivalent, e.g., 1.0 mmol) and the desired Arylboronic Acid (1.2 equivalents).

    • Add Potassium Carbonate (K₂CO₃, 2.0 equivalents) as the base.

  • Solvent Addition & Degassing:

    • Add a 4:1 mixture of 1,4-Dioxane and deionized water (total volume: 10 mL/mmol of substrate).

    • Critical Step: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Catalyst Introduction:

    • Under a positive flow of inert gas, quickly add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%). The solution will typically take on a reddish-brown hue.

  • Reaction Execution:

    • Seal the flask and heat the mixture to 80–90 °C using a pre-heated oil bath or heating block.

    • Stir vigorously for 4 to 12 hours. The activated nature of the 2,3-difluorophenyl bromide usually drives this reaction to completion faster than non-fluorinated analogs[5]. Monitor conversion via TLC or LC-MS.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the biaryl product.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health (NIH). Available at:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at:[Link]

  • From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist. ACS Publications. Available at:[Link]

  • Alternating 1-Phenyl-2,2,2-Trifluoroethanol Conformational Landscape With the Addition of One Water. ACS Publications. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) is a highly valuable secondary benzylic alcohol utilized as a chiral or racemic building block in the development of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the synthesis of[1] and[2]. This application note details a scalable, high-yielding synthetic protocol via the Grignard addition of methylmagnesium bromide to 4-bromo-2,3-difluorobenzaldehyde.

Mechanistic Rationale & Pathway

The transformation relies on the nucleophilic addition of a methyl carbanion equivalent to the electrophilic carbonyl carbon of the benzaldehyde.

Expertise Insight (Causality): While the starting material contains an aryl bromide, the use of methylmagnesium bromide (MeMgBr) instead of more reactive reagents like isopropylmagnesium chloride prevents unwanted halogen-metal exchange. The electron-withdrawing nature of the two fluorine atoms at the ortho and meta positions highly activates the aldehyde toward nucleophilic attack. This makes the addition reaction instantaneous and highly exothermic, necessitating strict thermal control to prevent pinacol coupling or degradation.

G step1 4-Bromo-2,3-difluorobenzaldehyde (Electrophile) step2 MeMgBr in THF Nucleophilic Addition step1->step2 Dropwise, 0 °C step3 Magnesium Alkoxide Intermediate step2->step3 2 hours, RT step4 Sat. NH4Cl (aq) Protonation step3->step4 0 °C quench step5 1-(4-Bromo-2,3-difluorophenyl)ethanol (Target API Intermediate) step4->step5 Extraction & Column

Fig 1: Mechanistic workflow for the Grignard synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Reagents and Stoichiometry

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 5.0-gram scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-2,3-difluorobenzaldehyde221.001.05.00 g (22.6 mmol)Electrophile / Substrate
Methylmagnesium bromide (3.0 M)119.241.29.04 mL (27.1 mmol)Nucleophile
Tetrahydrofuran (Anhydrous)72.11-50 mLSolvent
Saturated NH₄Cl (aq)53.49Excess30 mLQuenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 50 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Initiation
  • System Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry Nitrogen or Argon. Causality: Grignard reagents are exquisitely sensitive to moisture. Even trace amounts of water will prematurely protonate the reagent to form methane gas, destroying the stoichiometry and stalling the reaction.

  • Substrate Dissolution: Dissolve 4-bromo-2,3-difluorobenzaldehyde (5.00 g, 22.6 mmol) in 50 mL of anhydrous THF.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Phase 2: Grignard Addition
  • Dropwise Addition: Using a dry syringe, add methylmagnesium bromide (9.04 mL of a 3.0 M solution in diethyl ether or THF) dropwise over 20 minutes[1]. Causality: The dropwise addition at 0 °C is critical to control the reaction exotherm. Rapid addition causes localized heating, which can promote side reactions such as enolization (if alpha protons were present) or nucleophilic attack at the halogenated positions.

  • Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The highly conjugated starting benzaldehyde is strongly UV-active and runs higher on silica (R_f ~0.6). The product alcohol is more polar and runs lower (R_f ~0.3), allowing for unambiguous visual confirmation of conversion.

Phase 3: Quenching and Extraction
  • Quenching: Re-cool the flask to 0 °C. Carefully add 30 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: Saturated NH₄Cl provides a buffered, mildly acidic environment (pH ~5–6). Stronger acids (like 1M HCl) could catalyze the elimination of the newly formed hydroxyl group to yield a styrene derivative, while pure water is often insufficient to break up the stable magnesium alkoxide complex.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter. Causality: While magnesium sulfate (MgSO₄) is a faster drying agent, it is slightly Lewis acidic and can occasionally promote the dehydration of highly activated secondary benzylic alcohols. Na₂SO₄ is strictly neutral, preserving the integrity of the product.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel column chromatography, eluting with a gradient of Petroleum Ether to Ethyl Acetate (10:1 to 3:1).

  • Final Isolation: Concentrate the product fractions in vacuo to afford pure 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion: If TLC indicates unreacted aldehyde after 2 hours, the Grignard reagent may have degraded prior to use. Solution: Titrate the Grignard reagent using iodine and lithium chloride before the experiment, or add an additional 0.2 equivalents of MeMgBr directly to the stalled reaction.

  • Emulsion Formation During Quench: Magnesium salts often form stubborn, gel-like emulsions during the aqueous extraction phase. Solution: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

  • Storage: The final product is a secondary benzylic alcohol[3]. It should be stored at 2–8 °C under an inert atmosphere to prevent slow autoxidation back to the corresponding acetophenone derivative.

Sources

Title: A Robust and Scalable Protocol for the Asymmetric Synthesis of (S)-1-(4-Bromo-2,3-difluorophenyl)ethanol via Catalytic Enantioselective Reduction

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Optically active secondary alcohols are critical chiral building blocks in the synthesis of complex pharmaceutical agents. (S)-1-(4-Bromo-2,3-difluorophenyl)ethanol, in particular, is a valuable intermediate due to the presence of a stereocenter and a multi-functionalized aromatic ring, offering versatile handles for further synthetic transformations. This application note provides a comprehensive, field-proven protocol for the asymmetric synthesis of this target molecule, starting from the prochiral ketone, 4-Bromo-2,3-difluoroacetophenone. We employ the highly reliable and predictable Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve excellent enantioselectivity.[1][2] This guide details the underlying mechanism, step-by-step experimental procedures, safety considerations, purification techniques, and analytical methods for verifying the product's enantiomeric excess. The methodologies described herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial drug development settings.

Introduction and Scientific Principle

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] Asymmetric catalysis offers the most elegant and efficient route to these molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[5][6]

For the conversion of a prochiral ketone, such as 4-Bromo-2,3-difluoroacetophenone, to the desired (S)-alcohol, several methods exist, including Noyori asymmetric hydrogenation and biocatalytic reductions.[7][8][9] However, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, broad substrate scope, and consistently high levels of stereocontrol on a laboratory scale.[1][2]

The Mechanism of CBS Reduction

The efficacy of the CBS reduction hinges on the in-situ formation of a catalyst-borane complex.[2] The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, possesses a Lewis acidic boron atom and a Lewis basic nitrogen atom.[10]

The catalytic cycle proceeds as follows:

  • Catalyst Activation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent (e.g., BH₃·THF), activating it as a hydride donor. This coordination also significantly enhances the Lewis acidity of the endocyclic boron atom.[2]

  • Substrate Coordination: The prochiral ketone substrate coordinates to the now highly Lewis acidic endocyclic boron atom. For steric reasons, the ketone preferentially binds with its larger substituent (the 4-bromo-2,3-difluorophenyl group) oriented away from the bulky group on the catalyst.

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a highly organized, six-membered, chair-like transition state.[10] This intramolecular transfer ensures high fidelity in stereochemical communication.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and subsequent hydrolysis during workup yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.

CBS_Mechanism cluster_cycle Catalytic Cycle Catalyst (S)-CBS Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH₃·THF TS Ternary Complex (Ketone Coordinated) Activated_Complex->TS + Ketone Product_Complex Product-Borane Adduct TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Hydrolysis Aqueous Workup Product_Complex->Hydrolysis Quench Ketone Prochiral Ketone (4-Bromo-2,3-difluoroacetophenone) Borane BH₃·THF Product (S)-Alcohol Product Hydrolysis->Product

Sources

Application Note: Strategic Utilization of 1-(4-Bromo-2,3-difluorophenyl)ethanol in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on multifunctional building blocks that allow for rapid structure-activity relationship (SAR) exploration. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) is a highly versatile, tri-functional intermediate[1]. It features a 2,3-difluoroarene core for metabolic shielding, a 4-bromo substituent for palladium-catalyzed cross-coupling, and a secondary alcohol that serves as a chiral handle for stereospecific functionalization. This application note provides a comprehensive guide to integrating this building block into hit-to-lead optimization workflows, detailing the physicochemical rationale and providing self-validating synthetic protocols.

Structural Rationale & Physicochemical Impact

The 2,3-Difluoro Motif: Metabolic Shielding and Target Affinity

The incorporation of fluorine into an aromatic ring is a premier strategy for overcoming poor pharmacokinetic profiles. The fluorine atom possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), allowing it to act as an isostere without introducing significant steric clashes[2]. However, the C–F bond is the strongest single bond to carbon (~485 kJ/mol), which effectively blocks cytochrome P450-mediated oxidative metabolism at the substituted positions[3].

Beyond metabolic stability, the specific 2,3-difluorophenyl substitution pattern has proven critical in clinical drug development. In the discovery of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (e.g., MK-0974 / telcagepant), the 2,3-difluorophenyl group was found to drastically enhance binding potency while simultaneously lowering serum shifts caused by non-specific protein binding[4]. Similarly, incorporating a 2,3-difluorophenyl linker into PARP1 inhibitors (olaparib analogs) significantly enhanced in vivo efficacy and tumor growth inhibition in BRCA-deficient xenograft models[5]. The strong electron-withdrawing nature of the two adjacent fluorine atoms (Pauling electronegativity of 3.98) also modulates the pKa of neighboring functional groups, optimizing the lipophilicity/hydrophilicity balance for membrane permeation[3].

The Secondary Alcohol & 4-Bromo Handle: Dual Functionalization

The secondary alcohol moiety offers a vector for spatial exploration. While tertiary alcohols generally fail under Mitsunobu conditions, secondary alcohols undergo clean, stereospecific inversion of configuration (SN2)[6]. This allows researchers to convert the alcohol into chiral amines, ethers, or thioethers. Concurrently, the 4-bromo position acts as an orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling the rapid assembly of extended pi-systems or the attachment of solubilizing heterocycles.

Quantitative Data: Physicochemical Impact of Fluorination

The following table summarizes the quantitative causality behind substituting a standard phenyl ring with the 2,3-difluorophenyl moiety found in this building block.

Physicochemical PropertyHydrogen Analog (Theoretical)2,3-Difluoro AnalogMedicinal Chemistry Impact
van der Waals Radius 1.20 Å1.47 Å[2]Minimal steric perturbation; acts as a bioisostere.
Electronegativity (Pauling) 2.203.98[3]Inductive electron withdrawal; modulates adjacent pKa.
C-X Bond Energy ~413 kJ/mol~485 kJ/molBlocks CYP450-mediated oxidative metabolism[3].
Lipophilicity (ΔLogP) Baseline+0.4 to +0.8Enhances membrane permeation and hydrophobic pocket binding.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , including specific analytical checkpoints to verify reaction success.

Protocol A: Stereospecific C-N Bond Formation via Mitsunobu Inversion

The classical Mitsunobu reaction is limited to pronucleophiles with a pKa < 11[7]. Because standard amines are not sufficiently acidic, Diphenylphosphoryl azide (DPPA) is utilized as a surrogate for hydrazoic acid to safely generate an inverted chiral azide[8], which can subsequently be reduced to the amine.

Reagents: 1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), DPPA (1.2 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Initiation: Dissolve the secondary alcohol and PPh₃ in anhydrous THF under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the betaine intermediate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIAD dropwise over 15 minutes. Causality: The reaction between PPh₃ and DIAD is highly exothermic; cooling controls the formation of the zwitterionic betaine intermediate.

  • Nucleophilic Displacement: Add DPPA dropwise at 0 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via FT-IR spectroscopy. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong azide (N₃) stretch at ~2100 cm⁻¹ confirms successful stereospecific inversion and displacement.

Protocol B: Scaffold Extension via Suzuki-Miyaura Cross-Coupling

The 4-bromo handle is leveraged to extend the molecular scaffold via palladium-catalyzed cross-coupling with an aryl or heteroaryl boronic acid.

Reagents: Bromo-intermediate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: Combine the bromo-intermediate, arylboronic acid, and K₂CO₃ in the Dioxane/H₂O solvent mixture within a Schlenk flask.

  • Degassing (Critical Step): Sparge the mixture with nitrogen gas for 15 minutes. Causality: Dissolved oxygen must be removed to prevent the rapid oxidation of the active Pd(0) catalytic species into inactive Pd(II).

  • Catalysis: Add Pd(dppf)Cl₂ quickly under positive nitrogen flow. Seal the flask and heat to 90 °C for 6 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and extract with Ethyl Acetate.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is deemed successful upon the observation of the desired mass shift and the complete loss of the M/M+2 isotopic doublet (characteristic of the ⁷⁹Br/⁸¹Br isotopes), confirming the consumption of the aryl bromide.

Lead Optimization Workflow

The following diagram illustrates the strategic integration of 1-(4-Bromo-2,3-difluorophenyl)ethanol into a standard hit-to-lead optimization cycle.

G A 1-(4-Bromo-2,3-difluorophenyl)ethanol (Core Scaffold) B Mitsunobu Inversion (Stereospecific C-N/C-O Bond) A->B Step 1 (Alcohol) C Suzuki-Miyaura Coupling (Aryl/Heteroaryl Extension) A->C Step 2 (Bromide) F 2,3-Difluoro Motif (Metabolic Stability & Lower Serum Shift) A->F Inherent Property D Chiral Pharmacophore (Spatial Target Binding) B->D E Extended Pi-System (Hydrophobic Pocket Engagement) C->E G Optimized Lead Candidate (e.g., CGRP or PARP1 Inhibitor) D->G E->G F->G

Figure 1: Lead optimization workflow utilizing 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(4-Bromo-2,3-difluorophenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural features, including the bromine atom and difluorinated phenyl ring, make it a versatile intermediate for introducing these moieties into larger, more complex molecules. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable two-step process. The protocol details the preparation of the precursor, 4'-Bromo-2',3'-difluoroacetophenone, followed by its reduction to the target secondary alcohol. Emphasis is placed on reaction safety, process optimization, and analytical quality control to ensure a high-yielding and reproducible synthesis suitable for industrial applications.

Introduction: Significance and Synthetic Strategy

The increasing importance of fluorinated organic molecules in medicinal chemistry and materials science has driven the demand for efficient and scalable synthetic routes to key fluorinated intermediates. The title compound, 1-(4-Bromo-2,3-difluorophenyl)ethanol, serves as a valuable synthon, with the bromine atom providing a handle for further functionalization via cross-coupling reactions, and the difluorophenyl motif often imparting desirable pharmacokinetic properties to bioactive molecules.

The synthetic strategy outlined herein involves a two-step sequence:

  • Preparation of 4'-Bromo-2',3'-difluoroacetophenone: This intermediate is synthesized from a suitable precursor. While multiple routes exist for the synthesis of substituted acetophenones, a common laboratory-scale approach involves the Friedel-Crafts acylation of a corresponding bromodifluorobenzene derivative. However, for scale-up, direct synthesis or sourcing of this starting material is often more practical.

  • Reduction of 4'-Bromo-2',3'-difluoroacetophenone: The target alcohol is obtained through the reduction of the ketone. For large-scale synthesis, catalytic hydrogenation or the use of metal hydride reducing agents are common choices. This guide will focus on the use of sodium borohydride due to its operational simplicity, cost-effectiveness, and high selectivity.

This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 1-(4-Bromo-2,3-difluorophenyl)ethanol, with a focus on safety and scalability.

Experimental Protocols

Synthesis of 4'-Bromo-2',3'-difluoroacetophenone

While 4'-Bromo-2',3'-difluoroacetophenone is commercially available, this section provides a general protocol for its synthesis via Friedel-Crafts acylation for contexts where in-house production is necessary.

Reaction Scheme:

A detailed, optimized protocol for this step should be developed based on available starting materials and safety infrastructure.

Scale-Up Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol via Ketone Reduction

This protocol describes the reduction of 4'-Bromo-2',3'-difluoroacetophenone using sodium borohydride.

Reaction Scheme:

Materials and Equipment:

  • 4'-Bromo-2',3'-difluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Large-scale reaction vessel with mechanical stirring, temperature control, and an inert atmosphere inlet

  • Addition funnel

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Reaction Setup: In a clean, dry, and inerted reaction vessel, dissolve 4'-Bromo-2',3'-difluoroacetophenone (1.0 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature is maintained below 5 °C.[1] The addition should be controlled to manage the exothermic reaction and gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding 1 M HCl dropwise until the effervescence ceases. This step neutralizes the excess sodium borohydride and the resulting borate esters.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: To the aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Bromo-2,3-difluorophenyl)ethanol.[1]

Purification:

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantityMolar RatioNotes
4'-Bromo-2',3'-difluoroacetophenone100 g1.0 eq
Sodium borohydride9.7 g1.2 eqAdded portion-wise
Methanol500 mL-Solvent
Reaction Temperature0 °C-Maintained during addition
Reaction Time30-60 min-Monitored by TLC
Expected Yield>90%-Based on literature for similar reductions[3]

Safety and Hazard Mitigation

Scaling up chemical reactions introduces significant safety challenges that must be carefully managed. The reduction of a ketone with sodium borohydride is an exothermic process that generates hydrogen gas, creating potential fire and explosion hazards.

Key Safety Considerations:

  • Exothermic Reaction: The reaction is exothermic, and the rate of addition of sodium borohydride must be carefully controlled to prevent a runaway reaction.[4] Adequate cooling capacity is essential.

  • Hydrogen Gas Evolution: The reaction of sodium borohydride with the protic solvent (methanol) and during the acidic quench generates flammable hydrogen gas. The reaction must be conducted in a well-ventilated fume hood or a designated process bay with appropriate ventilation. All potential ignition sources must be eliminated.

  • Reagent Handling: Sodium borohydride is a corrosive and flammable solid. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[5]

  • Inert Atmosphere: While not strictly necessary for the reduction itself, maintaining an inert atmosphere (e.g., nitrogen or argon) is good practice, especially at scale, to minimize the risk of fire.[6]

  • Quenching: The quenching step with acid is also exothermic and produces hydrogen gas. The acid should be added slowly and with efficient cooling.

Hazard Mitigation Workflow:

Start Pre-Reaction Safety Check Setup Reaction Setup under Inert Atmosphere Start->Setup Cooling Cool Reaction to 0 C Setup->Cooling SlowAddition Slow, Controlled Addition of NaBH4 Cooling->SlowAddition Monitoring Monitor Temperature and Reaction Progress SlowAddition->Monitoring Quench Slow Quenching with Acid at 0 C Monitoring->Quench Workup Aqueous Work-up and Extraction Quench->Workup End Product Isolation Workup->End

Sources

Application Note: Preparation of a Bifunctional Difluorophenyl Azide Photoaffinity Probe from 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Target Identification, Proteomics, and Chemical Biology

Scientific Rationale & Introduction

Photoaffinity labeling (PAL) is a cornerstone technology in modern drug development, enabling the covalent capture of transient small-molecule/protein interactions in live cells. The core of any PAL probe is its photoreactive group. While standard aryl azides have been used historically, their utility is severely limited by a deleterious photochemical side-reaction: upon UV irradiation, the generated singlet nitrene rapidly undergoes ring expansion to form a long-lived, electrophilic ketenimine. This ketenimine diffuses away from the binding site and reacts indiscriminately with ambient nucleophiles, leading to high background noise and low specific cross-linking yields.

To overcome this, fluorinated aryl azides were developed. As demonstrated by , placing fluorine atoms ortho to the azide group electronically and sterically retards the ring expansion pathway. This stabilizes the singlet nitrene, extending its lifetime and favoring productive, direct C-H or X-H insertion into the target protein's backbone.

1-(4-Bromo-2,3-difluorophenyl)ethanol is an exceptional, commercially available building block for synthesizing premium PAL probes. The molecule offers two highly orthogonal handles:

  • The Aryl Bromide: Can be directly converted to an aryl azide via copper-catalyzed nucleophilic aromatic substitution. The adjacent fluorine atoms (at positions 2 and 3) ensure that the resulting azide possesses the critical ortho-fluoro stabilization required for high-efficiency cross-linking [2].

  • The Secondary Alcohol: Provides a robust anchoring point to install a linker and a bioconjugation handle (such as an NHS ester), allowing the probe to be seamlessly attached to any amine-containing drug pharmacophore.

Photochemistry Azide Fluorinated Aryl Azide (Stable in Dark) UV UV Irradiation (250-350 nm) Azide->UV Nitrene Singlet Nitrene (Highly Reactive) UV->Nitrene -N2 Ketenimine Ketenimine (Off-Target Electrophile) Nitrene->Ketenimine Ring Expansion (Blocked by ortho-F) Insertion C-H / X-H Insertion (Target Cross-linking) Nitrene->Insertion Productive Pathway

Photochemical activation of fluorinated aryl azides favoring productive C-H insertion.

Quantitative Comparison: Photochemical Properties

The structural integration of fluorine atoms fundamentally alters the photochemical trajectory of the probe. The table below summarizes the quantitative advantages of difluorinated aryl azides over their non-fluorinated counterparts, validating the choice of 1-(4-Bromo-2,3-difluorophenyl)ethanol as a starting scaffold.

Photochemical PropertyStandard Aryl AzideDifluorinated Aryl Azide (Target)Mechanistic Consequence
Singlet Nitrene Lifetime < 100 ps> 1 nsIncreased probability of capturing the target protein before decay.
Primary Reaction Pathway Ring expansionDirect C-H/X-H InsertionEliminates diffusion-based off-target labeling.
Cross-linking Efficiency Low (< 10%)High (20–40%)Higher signal-to-noise ratio in LC-MS/MS proteomics.
Off-Target Electrophilicity High (Ketenimine)NegligibleReduces false-positive target identification.
Activation Wavelength 250–300 nm250–350 nmAllows use of milder UV light, reducing background protein damage.

Synthetic Strategy & Workflow

The protocol detailed below describes the three-step transformation of 1-(4-Bromo-2,3-difluorophenyl)ethanol into a Click-Ready / Amine-Reactive Difluorophenyl Azide Photoaffinity Tag .

  • Azidation: Copper-catalyzed conversion of the aryl bromide to an aryl azide [3].

  • Linker Installation: DMAP-catalyzed ring-opening of succinic anhydride by the secondary alcohol to install a flexible carboxylate linker.

  • Activation: Conversion of the terminal carboxylic acid to an N-Hydroxysuccinimide (NHS) ester for immediate bioconjugation.

Synthesis SM 1-(4-Bromo-2,3-difluorophenyl)ethanol (Starting Material) Step1 Cu-Catalyzed Azidation (NaN3, CuI, DMEDA) SM->Step1 Int1 1-(4-Azido-2,3-difluorophenyl)ethanol (Photoreactive Core) Step1->Int1 Step2 Linker Installation (Succinic Anhydride, DMAP) Int1->Step2 Int2 Hemisuccinate Intermediate (Carboxylic Acid Handle) Step2->Int2 Step3 NHS Activation (EDC·HCl, NHS) Int2->Step3 Product NHS-Activated PAL Probe (Amine-Reactive) Step3->Product

Synthetic workflow for an NHS-activated difluorophenyl azide photoaffinity probe.

Step-by-Step Experimental Protocols

Critical Warning: Starting from Step 1, all intermediate and final products are highly photosensitive. All reactions, workups, and purifications must be conducted under dim amber light or in glassware wrapped in aluminum foil.

Step 1: Synthesis of 1-(4-Azido-2,3-difluorophenyl)ethanol

Objective: Install the photoreactive azide group via Cu-catalyzed nucleophilic aromatic substitution.

Reagents:

  • 1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 equiv, 10 mmol, 2.37 g)

  • Sodium azide (NaN₃) (2.0 equiv, 20 mmol, 1.30 g)

  • Copper(I) iodide (CuI) (0.1 equiv, 1.0 mmol, 190 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv, 2.0 mmol, 215 µL)

  • Sodium ascorbate (0.2 equiv, 2.0 mmol, 396 mg)

  • Solvent: Degassed DMSO/H₂O (8:2 v/v, 20 mL)

Procedure:

  • In an oven-dried, foil-wrapped Schlenk flask, combine the starting material, NaN₃, CuI, and sodium ascorbate.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed DMSO/H₂O solvent mixture, followed by the DMEDA ligand via syringe.

    • Causality Insight: Uncatalyzed nucleophilic aromatic substitution on aryl bromides is thermodynamically prohibitive. CuI lowers the activation barrier, while DMEDA acts as a bidentate ligand to stabilize the active Cu(I) species and prevent its disproportionation. Sodium ascorbate is included as a sacrificial reductant to prevent oxidative deactivation of the catalyst to Cu(II).

  • Stir the reaction mixture at 90 °C for 12 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (UV active) should be consumed, replaced by a slightly more polar spot that stains heavily with KMnO₄ (due to the azide).

  • Cool to room temperature, dilute with EtOAc (100 mL), and wash sequentially with water (3 × 50 mL) and brine (50 mL) to remove DMSO and copper salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash chromatography if necessary.

Step 2: Synthesis of 4-(1-(4-Azido-2,3-difluorophenyl)ethoxy)-4-oxobutanoic acid

Objective: Append a flexible spacer terminating in a carboxylic acid to the secondary alcohol.

Reagents:

  • 1-(4-Azido-2,3-difluorophenyl)ethanol (1.0 equiv, 8 mmol, 1.59 g)

  • Succinic anhydride (2.0 equiv, 16 mmol, 1.60 g)

  • 4-Dimethylaminopyridine (DMAP) (0.5 equiv, 4 mmol, 488 mg)

  • Pyridine (3.0 equiv, 24 mmol, 1.94 mL)

  • Solvent: Anhydrous Dichloromethane (DCM, 25 mL)

Procedure:

  • Dissolve the azido-alcohol in anhydrous DCM under Argon.

  • Add succinic anhydride, pyridine, and DMAP.

    • Causality Insight: The secondary alcohol of the 1-arylethanol scaffold is sterically hindered. DMAP acts as a highly efficient nucleophilic catalyst, attacking the succinic anhydride to form a highly reactive N-acylpyridinium intermediate, which is subsequently trapped by the hindered alcohol.

  • Stir at room temperature for 16 hours.

  • Self-Validation: TLC (DCM/MeOH 9:1) will show the disappearance of the alcohol and the appearance of a baseline-hugging spot (the carboxylic acid).

  • Quench the reaction by adding 1N aqueous HCl (30 mL) to protonate and remove DMAP and pyridine.

  • Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the hemisuccinate intermediate.

Step 3: Synthesis of the NHS-Activated PAL Probe

Objective: Activate the carboxylic acid for spontaneous conjugation with primary amines.

Reagents:

  • Hemisuccinate intermediate (1.0 equiv, 5 mmol, 1.50 g)

  • N-Hydroxysuccinimide (NHS) (1.2 equiv, 6 mmol, 690 mg)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv, 7.5 mmol, 1.44 g)

  • Solvent: Anhydrous DCM (20 mL)

Procedure:

  • Dissolve the hemisuccinate and NHS in anhydrous DCM.

  • Add EDC·HCl in one portion.

    • Causality Insight: EDC is chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because the urea byproduct of EDC is water-soluble, allowing for a simple aqueous workup rather than requiring tedious filtration and chromatography, which could degrade the sensitive azide.

  • Stir at room temperature for 4 hours.

  • Wash the reaction mixture with water (2 × 20 mL) and brine (20 mL).

  • Dry over Na₂SO₄, filter, and concentrate. The resulting 2,5-Dioxopyrrolidin-1-yl (1-(4-azido-2,3-difluorophenyl)ethyl) succinate can be precipitated from cold diethyl ether to yield a pure, off-white powder. Store at -20 °C in the dark under Argon.

Application Workflow: Bioconjugation & Target Identification

Once synthesized, this NHS-activated probe is a plug-and-play reagent for drug development:

  • Conjugation: Incubate the probe with any drug molecule or peptide containing a free primary amine (e.g., lysine side chains or aliphatic amine linkers) in a slightly basic buffer (pH 8.0, e.g., HEPES) or in DMF with DIPEA. The NHS ester reacts specifically with the amine to form a stable amide bond.

  • Incubation: Introduce the conjugated drug-PAL probe to live cells or cell lysates. Allow the system to reach binding equilibrium.

  • Irradiation: Expose the sample to 365 nm UV light for 5–10 minutes. The difluorophenyl azide converts to a singlet nitrene and covalently cross-links to the nearest amino acid residue in the binding pocket.

  • Analysis: Lyse the cells, enrich the target protein (if a secondary biotin/fluorophore tag was included on the drug), and identify the binding site via LC-MS/MS.

References

  • Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Schnapp, K. A., Poe, R., Leyva, E., & Platz, M. S. Bioconjugate Chemistry, 1993.[Link]

  • Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels. Voskresenska, V., et al. Bioconjugate Chemistry, 1995.[Link]

  • A one-pot, copper-catalyzed azidation/click reaction of aryl and heteroaryl bromides in an environmentally friendly deep eutectic solvent. Kafle, A., & Handy, S. T. Tetrahedron, 2017.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 1-(4-bromo-2,3-difluorophenyl)ethanol (CAS 1823588-17-5) [1]. This compound is a highly valuable building block in pharmaceutical development, frequently utilized in the synthesis of advanced therapeutics such as EGFR inhibitors [2] and SSTR5 antagonists.

Achieving high yields with this specific fluorinated aryl bromide requires strict control over reaction kinetics and workup conditions. Below, you will find self-validating protocols, mechanistic troubleshooting FAQs, and diagnostic workflows to ensure reproducible success.

Synthetic Workflows & Diagnostic Logic

We typically synthesize this target via one of two primary routes:

  • Route A: Grignard addition to 4-bromo-2,3-difluorobenzaldehyde.

  • Route B: Sodium borohydride reduction of 4'-bromo-2',3'-difluoroacetophenone.

SynthesisRoutes Aldehyde 4-Bromo-2,3-difluorobenzaldehyde Grignard MeMgBr / THF (-78°C to 0°C) Aldehyde->Grignard Route A Ketone 4'-Bromo-2',3'-difluoroacetophenone Reduction NaBH4 / MeOH (0°C to RT) Ketone->Reduction Route B Target 1-(4-Bromo-2,3-difluorophenyl)ethanol Grignard->Target Optimal Conditions Byproduct1 Debrominated Alcohol (Halogen-Metal Exchange) Grignard->Byproduct1 High Temp Reduction->Target Optimal Conditions Byproduct2 Borate Complexes (Incomplete Quench) Reduction->Byproduct2 Poor Workup

Synthetic routes to 1-(4-Bromo-2,3-difluorophenyl)ethanol and common byproduct pathways.

TroubleshootingTree Issue Low Yield of Target Alcohol Check1 Starting material remaining (by TLC/LC-MS)? Issue->Check1 Check2 Multiple new spots/peaks? Issue->Check2 Sol1 Titrate Grignard Reagent or Increase NaBH4 Eq. Check1->Sol1 Yes (Incomplete Rxn) Sol2 Check for Debromination (Mass Spec: M-79) Check2->Sol2 Yes (Side Reactions) Sol4 Acidify Aqueous Phase to Break Borate Esters Check2->Sol4 No (Lost in Workup) Sol3 Lower Reaction Temp & Optimize Addition Rate Sol2->Sol3 Debrominated Product Found

Diagnostic logic tree for troubleshooting low yields in the synthesis of the target alcohol.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Grignard Addition (Route A)
  • Preparation: Flame-dry a multi-neck round-bottom flask under a continuous stream of dry Argon.

  • Substrate Solution: Dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.15 eq) dropwise via a syringe pump over 30 minutes. Self-Validation: Monitor internal temperature; do not allow it to rise above -70 °C during addition.

  • Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (Hexanes:EtOAc 4:1) until the aldehyde is consumed.

  • Quench: Carefully add saturated aqueous NH₄Cl dropwise at -78 °C, then allow the mixture to warm to room temperature.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Ketone Reduction (Route B)
  • Substrate Solution: Dissolve 4'-bromo-2',3'-difluoroacetophenone (1.0 eq) in Methanol (0.3 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes to control hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation: Confirm complete conversion via LC-MS.

  • Quench (Critical Step): Cool the reaction back to 0 °C. Slowly add 1M HCl until the pH reaches ~4-5. Stir vigorously for 30 minutes.

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3x). Wash with brine, dry over MgSO₄, filter, and concentrate.

Troubleshooting & FAQs

Q: Why am I recovering unreacted aldehyde despite using an excess of MeMgBr? A: The most common cause is moisture quenching the Grignard reagent before it can react with the electrophile. Grignard reagents are highly hygroscopic. Causality & Solution: Water reacts instantly with MeMgBr to form methane gas and magnesium hydroxide salts. To prevent this, rigorously flame-dry your glassware. Furthermore, commercially sourced Grignard reagents degrade over time. Always titrate your Grignard reagent (e.g., using iodine and LiCl in THF) immediately before use to ensure the active molarity matches your calculations.

Q: My LC-MS shows a significant byproduct mass corresponding to [M-79]. What is happening? A: This mass signature indicates debromination, yielding 1-(2,3-difluorophenyl)ethanol. Causality & Solution: This is the result of a halogen-metal exchange side reaction [5]. The highly electronegative fluorine atoms at the 2 and 3 positions withdraw electron density from the aromatic ring. This stabilizes the formation of an aryl anion, making the C-Br bond highly susceptible to exchange with the Grignard reagent. To suppress this, you must kinetically favor the nucleophilic addition to the carbonyl. Lower the reaction temperature strictly to -78 °C and slow your addition rate.

Q: Why is my yield low after NaBH₄ reduction, even though TLC showed 100% conversion of the ketone? A: Your product is likely trapped in the aqueous phase due to incomplete hydrolysis of borate complexes. Causality & Solution: NaBH₄ reduces the ketone to an alkoxide, which subsequently forms a highly stable tetraalkoxyborate complex, [B(OR)4​]− [4]. If the reaction is only quenched with water or weak base, these complexes remain intact and partition into the aqueous layer during extraction. You must acidify the quench solution (pH < 5 using 1M HCl) and stir for at least 30 minutes to fully hydrolyze the strong B-O bonds and release your free alcohol.

Q: Can I use Methyllithium (MeLi) instead of MeMgBr for Route A to push the reaction faster? A: It is highly discouraged. While MeLi is a more aggressive nucleophile, it is also vastly more prone to inducing the aforementioned halogen-metal exchange, especially with an activated 4-bromo substituent. MeMgBr strikes the optimal balance of nucleophilicity and chemoselectivity. Additionally, because MeMgBr lacks β-hydrogens, it completely eliminates the possibility of competitive ketone reduction via a six-membered cyclic transition state—a known side reaction when using larger Grignard reagents [3].

Q: How can I synthesize a specific enantiomer, like (R)-1-(4-bromo-2,3-difluorophenyl)ethanol? A: Both standard NaBH₄ reduction and Grignard addition will yield a racemic mixture. To achieve enantioselectivity, abandon these routes and utilize a Corey-Bakshi-Shibata (CBS) reduction . By treating 4'-bromo-2',3'-difluoroacetophenone with borane (BH₃·THF) in the presence of a chiral oxazaborolidine catalyst, you can dictate the stereochemical outcome with high enantiomeric excess (ee > 95%).

Quantitative Data & Yield Optimization Summary

Use the following table to quickly diagnose and correct yield discrepancies based on analytical signatures.

Issue EncounteredAnalytical SignaturePrimary CausalityCorrective ActionExpected Yield Recovery
Incomplete Conversion Starting material remains on TLCQuenched reagent (moisture) or degraded NaBH₄Titrate Grignard; use fresh NaBH₄; ensure anhydrous THF+20% to 40%
Halogen-Metal Exchange LC-MS: [M-79] peakHigh temperature during Grignard additionCool strictly to -78 °C; control addition rate via syringe pump+15% to 30%
Borate Trapping Poor mass balance post-extractionInsufficient hydrolysis of B-O bonds during quenchStir with 1M HCl for 30 mins during quench phase+25% to 50%

References

  • WO2024249642A1 - EGFR inhibitors. Google Patents.
  • Grignard Reaction . Organic Chemistry Portal. Available at:[Link]

  • Sodium borohydride . Wikipedia. Available at:[Link]

  • Metal–halogen exchange . Wikipedia. Available at:[Link]

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, synthesizing halogenated benzylic alcohols requires absolute precision. The standard synthetic route for 1-(4-bromo-2,3-difluorophenyl)ethanol involves the chemoselective hydride reduction of 1-(4-bromo-2,3-difluorophenyl)ethanone using sodium borohydride (NaBH₄) in an alcoholic solvent[1]. While NaBH₄ reductions are generally highly reliable[2], the unique stereoelectronic properties of the 2,3-difluoro-4-bromo substitution pattern introduce specific vulnerabilities.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to help you bypass common side reactions such as Nucleophilic Aromatic Substitution (SNAr)[3] and hydrodebromination, ensuring high-yield and high-purity syntheses[4].

Quantitative Data: Common Side Reactions & Detection

To effectively troubleshoot, you must first identify the impurity profile. Below is a quantitative summary of the most frequent side reactions encountered during this specific reduction, their typical impact on yield, and how to detect them.

Side Reaction / ImpurityTypical Incidence (%)Primary CausalityDetection & Characterization
SNAr (Methoxylation) 5 – 15%High temp (>10 °C); excess NaBH₄ generating methoxide.¹⁹F NMR: Loss of one F signal.¹H NMR: Appearance of -OCH₃ singlet (~3.8 ppm).
Hydrodebromination 1 – 5%Transition metal impurities; prolonged heating.GC-MS: Loss of 1:1 isotopic Br pattern; M-79 mass shift.
Benzylic Etherification < 2%Overly acidic quench (e.g., strong HCl) in MeOH.¹H NMR: Shift of benzylic proton; new -OCH₃ peak.
Incomplete Conversion 2 – 10%Wet solvent causing rapid NaBH₄ hydrolysis.IR: Persistence of C=O stretch (~1690 cm⁻¹).

Standard Operating Procedure (SOP): Chemoselective Reduction

This self-validating protocol is engineered to suppress side reactions by strictly controlling reaction kinetics and workup conditions.

Objective: Achieve >95% conversion to 1-(4-bromo-2,3-difluorophenyl)ethanol while preventing SNAr and debromination.

  • Substrate Dissolution: Charge a flame-dried round-bottom flask with 1-(4-bromo-2,3-difluorophenyl)ethanone (1.0 equiv) and anhydrous methanol (to reach a 0.2 M concentration).

  • Temperature Control (Critical): Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–2 °C for 15 minutes.

    • Causality: Low temperatures kinetically trap the reaction, favoring rapid hydride transfer over the slower, higher-activation-energy SNAr pathway.

  • Hydride Addition: Add NaBH₄ (1.2 equiv) in four equal portions over 20 minutes. Keep the internal temperature strictly below 5 °C.

    • Causality: Portion-wise addition prevents thermal spikes (exotherms) that would otherwise accelerate methoxide-driven SNAr and rapid borohydride hydrolysis.

  • Reaction Monitoring: Stir at 0–5 °C for 45 minutes. Monitor via TLC (Hexanes/EtOAc 4:1). The protocol is self-validating: the ketone starting material (R_f ~0.6) must completely disappear, replaced by the alcohol product (R_f ~0.3).

  • Chemoselective Quench: Once complete, slowly add saturated aqueous NH₄Cl (1 mL per mmol of substrate) at 0 °C.

    • Causality: NH₄Cl safely hydrolyzes the borate complex and destroys excess NaBH₄ without dropping the pH low enough to trigger benzylic carbocation formation (which leads to dehydration or etherification).

  • Workup & Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30 °C to yield the pure product.

Reaction Pathways & Mechanistic Insights

Workflow SM 1-(4-Bromo-2,3-difluorophenyl)ethanone (Starting Material) Product 1-(4-Bromo-2,3-difluorophenyl)ethanol (Target Product) SM->Product NaBH4, MeOH, 0°C (Desired Pathway) SNAr 2-Methoxy-4-bromo-3-fluorophenyl ethanol (SNAr Impurity) SM->SNAr NaOMe / Heat (Nucleophilic Attack) Debrom 1-(2,3-Difluorophenyl)ethanol (Debromination Impurity) SM->Debrom Trace Metals / Heat (Hydrodebromination) Product->SNAr NaOMe / Heat (Post-reduction SNAr)

Fig 1. Primary reduction pathway and common side reactions (SNAr and Debromination).

SNAr_Mechanism A Ketone Substrate (Activated C2-F) B Meisenheimer Complex (Anionic Intermediate) A->B Methoxide attack at C2 position C SNAr Byproduct (2-Methoxy Derivative) B->C Expulsion of Fluoride (F-)

Fig 2. Mechanistic sequence of the Nucleophilic Aromatic Substitution (SNAr) side reaction.

Troubleshooting & FAQs

Q1: Why am I seeing a 5-15% impurity lacking one fluorine atom by NMR? A: This is the result of Nucleophilic Aromatic Substitution (SNAr). The 2-position fluorine is highly activated by the adjacent electron-withdrawing acetyl group. When NaBH₄ reacts with methanol, it generates sodium methoxide (NaOMe). If the temperature rises above 5 °C, this methoxide acts as a nucleophile, attacking the C2 position and displacing the fluoride ion via a Meisenheimer complex (See Fig 2). Solution: Strictly maintain the reaction temperature at 0 °C and avoid using excess NaBH₄. If the issue persists, switch to a less nucleophilic solvent system like THF/H₂O.

Q2: My GC-MS shows a byproduct with a mass of M-79. What caused this? A: This indicates hydrodebromination (loss of the bromine atom). While NaBH₄ is generally a mild hydride donor, the C-Br bond in electron-deficient aromatic systems can undergo reduction if trace transition metals (like Pd, Ni, or Cu from contaminated spatulas or reactor vessels) are present, effectively catalyzing a reduction. Solution: Ensure all glassware is acid-washed and use high-purity reagents. Never substitute NaBH₄ with stronger reducing agents like LiAlH₄ or Pd/C-catalyzed hydrogenation for this substrate, as they will quantitatively cleave the C-Br bond.

Q3: The reaction stalls at 80% conversion despite adding excess NaBH₄. Why? A: Sodium borohydride degrades rapidly in protic solvents, evolving hydrogen gas. If your methanol is not anhydrous, the water content accelerates this hydrolysis, destroying the reagent before it can reduce the highly electrophilic ketone. Solution: Use strictly anhydrous methanol and ensure the NaBH₄ powder is fresh. Do not use old NaBH₄ that has clumped due to atmospheric moisture exposure.

Q4: Why does the protocol specify an NH₄Cl quench instead of standard HCl? A: The product, 1-(4-bromo-2,3-difluorophenyl)ethanol, is a secondary benzylic alcohol. If quenched with a strong acid like 1M HCl, the hydroxyl group can be protonated and leave as water, forming a highly stable benzylic carbocation. In the presence of methanol, this leads to the formation of a benzylic methyl ether byproduct, or it can undergo E1 elimination to form a styrene derivative. Saturated NH₄Cl provides a mildly acidic buffer (pH ~5.5) that safely neutralizes the reaction without triggering these acid-catalyzed side reactions.

References

  • Sigma-Aldrich. "1-(4-bromo-2,3-difluorophenyl)ethanol | 1823588-17-5". sigmaaldrich.com. 1

  • OrgoSolver. "NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps". orgosolver.com. 2

  • ACS Omega. "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles". acs.org. 3

  • Journal of Medicinal Chemistry. "Multiparameter Optimization of Broad-Spectrum Antibacterial Activity, ADMET Properties, and MAO-A/B Inhibition of Novel Biaryloxazolidinone-Hydrazone Derivatives". acs.org. 4

Sources

Technical Support Center: Stability & Storage of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5). As a secondary benzyl alcohol featuring a heavily halogenated aromatic ring, this compound presents unique stability challenges during synthesis, storage, and formulation.

This guide provides drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure chemical integrity throughout the experimental lifecycle.

Mechanistic Pathways of Degradation

Before troubleshooting, it is critical to understand the intrinsic reactivity of the molecule. The benzylic position is activated, making it susceptible to oxidation and dehydration, while the C-Br bond introduces photolytic liabilities.

DegradationPathways A 1-(4-Bromo-2,3-difluorophenyl)ethanol (Intact API/Intermediate) B Oxidation Pathway (Acetophenone Derivative) A->B O2, ROS, Metals (Benzylic Oxidation) C Photolytic Pathway (Aryl Radical / Debromination) A->C UV Light (<300nm) (Homolytic C-Br Cleavage) D Dehydration Pathway (Styrene Derivative) A->D Acidic pH, Heat (E1 Elimination)

Degradation pathways of 1-(4-Bromo-2,3-difluorophenyl)ethanol.

Troubleshooting Guide & FAQs
Issue 1: Unexplained Mass Loss[M-2] in LC-MS Analysis

Q: During long-term storage or aerobic reactions, my LC-MS shows a new peak with a mass of m/z ~234/236. What is this impurity? A: This [M-2] peak corresponds to the oxidized ketone derivative: 4-bromo-2,3-difluoroacetophenone. Secondary benzyl alcohols are inherently susceptible to aerobic oxidation[1].

  • Causality: The benzylic C-H bond is relatively weak. In the presence of atmospheric oxygen, transition metal impurities (from catalysts or stainless steel reactors), or reactive oxygen species, the hydroxyl group is oxidized to a ketone[2]. While the electron-withdrawing fluorine atoms slightly deactivate the ring, the benzylic position remains vulnerable.

  • Mitigation: Purge storage containers with Argon or N2. If the impurity is already present, it can often be removed via sodium borohydride (NaBH₄) reduction back to the alcohol, followed by recrystallization.

Issue 2: Loss of Bromine Isotope Pattern

Q: After leaving the compound in a clear vial on the benchtop, the MS spectrum shows a major impurity lacking the characteristic 1:1 isotopic pattern of bromine. What happened? A: The compound has undergone UV-induced photodegradation.

  • Causality: The C-Br bond in halobenzenes has a dissociation energy (D₀) of approximately 3.55 eV. Exposure to ambient UV light (especially <300 nm) provides sufficient energy to excite the molecule to a dissociative state (πσ*), inducing rapid homolytic cleavage of the C-Br bond[3]. This generates a highly reactive aryl radical that rapidly abstracts a hydrogen atom from surrounding solvents, resulting in a debrominated impurity: 1-(2,3-difluorophenyl)ethanol.

  • Mitigation: Always store this compound in amber glass vials to block UV transmission and handle it under yellow light if prolonged benchtop exposure is required.

Issue 3: Formation of Non-Polar Impurities During Workup

Q: During an acidic workup or when heating above 80°C, a highly non-polar impurity appears on TLC (high Rf). How do I avoid this? A: This is the dehydration product, 1-bromo-2,3-difluoro-4-vinylbenzene (a substituted styrene).

  • Causality: Secondary benzylic alcohols readily undergo acid-catalyzed dehydration via an E1 mechanism. Protonation of the hydroxyl group creates a good leaving group (H₂O). Upon heating, water is lost to form a benzylic carbocation, which is highly stabilized by resonance with the aromatic ring. Subsequent loss of an adjacent proton yields the alkene.

  • Mitigation: The activation energy for E1 elimination is easily overcome by heat in the presence of protons. Ensure the pH of your aqueous workup remains between 5 and 8. If acidic conditions are strictly required for a reaction, keep temperatures strictly below 40°C.

Quantitative Stability Matrix

To facilitate risk assessment during formulation and storage, the following table summarizes the expected degradation rates under various environmental stressors.

Environmental ConditionTimeframePrimary Degradation PathwayExpected Purity LossRecommended Mitigation
2-8°C, Dark, Sealed 12 MonthsNone (Stable)< 0.5%Standard Storage[4]
25°C, Ambient Light 1 MonthPhotolysis (C-Br cleavage)2 - 5%Use amber vials
40°C, 75% RH, Open 14 DaysOxidation (Ketone formation)5 - 10%Inert gas blanket (Argon/N₂)
pH < 3, 60°C 24 HoursDehydration (Styrene formation)> 20%Neutralize before heating
Standard Operating Protocols (SOPs)
SOP 1: Self-Validating Forced Degradation Study

Purpose: To generate specific degradation profiles for HPLC/LC-MS method validation, ensuring the analytical method is stability-indicating. Self-Validation Principle: By analyzing both stressed samples and quenched controls side-by-side, you validate that degradation occurred during the stress phase, not as an artifact of the injection or analytical method.

ForcedDegradation Start Prepare API Stock (1 mg/mL in MeCN) Oxi Oxidative Stress (+ 3% H2O2, 24h) Start->Oxi Photo Photolytic Stress (UV 254nm, 24h) Start->Photo Acid Acidic Stress (+ 0.1M HCl, 60°C) Start->Acid QuenchOxi Quench (Na2S2O3) Oxi->QuenchOxi Analyze LC-MS/UV Analysis (Identify Degradants) Photo->Analyze QuenchAcid Neutralize (NaOH) Acid->QuenchAcid QuenchOxi->Analyze QuenchAcid->Analyze

Workflow for self-validating forced degradation studies.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 1-(4-Bromo-2,3-difluorophenyl)ethanol in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 30% H₂O₂. Stir at 25°C for 24 hours.

    • Validation step: Quench residual peroxide with 100 µL of 1M Sodium Thiosulfate (Na₂S₂O₃) prior to injection to prevent on-column oxidation.

  • Photolytic Stress: Transfer 1 mL of stock to a clear quartz vial. Expose to 254 nm UV light in a photoreactor for 24 hours.

    • Validation step: Keep a dark control (foil-wrapped) in the same chamber to isolate thermal effects from photolytic effects.

  • Acidic/Thermal Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 1M HCl. Heat at 60°C for 24 hours.

    • Validation step: Neutralize with 100 µL of 1M NaOH before analysis to prevent degradation inside the autosampler.

  • Analysis: Run samples via LC-MS. Compare the Total Ion Chromatogram (TIC) of the stressed samples against the quenched controls and the t=0 stock.

General Storage FAQs

Q: What is the optimal long-term storage condition? A: The compound should be sealed in a dry container, protected from light, and stored at 2-8°C[4].

Q: Is it safe to store the compound in a standard freezer (-20°C)? A: Yes, -20°C will further slow down oxidative degradation. However, ensure the container is allowed to reach room temperature in a desiccator before opening. This prevents the condensation of atmospheric moisture, which could introduce trace acids or microbial contaminants.

Q: Can I use standard clear glass vials for short-term benchtop work? A: For work spanning less than 4 hours under standard fluorescent lab lighting, clear glass is generally acceptable. For anything longer, or if near a window (sunlight), amber glass is strictly required to prevent C-Br bond cleavage[3].

References
  • Golec, Z., et al. "Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine". National Institutes of Health (PMC). Available at:[Link]

  • Sage, A. G., et al. "Photodissociation of aryl halides in the gas phase studied with femtosecond pump-probe spectroscopy". ResearchGate. Available at:[Link]

  • Mulla, S. A. R., et al. "Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model". ACS Omega. Available at:[Link]

Sources

Technical Support Center: Chiral Separation of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral chromatographic analysis of 1-(4-Bromo-2,3-difluorophenyl)ethanol[1]. This guide is engineered for drug development professionals and analytical scientists who require robust, self-validating methodologies for determining the enantiomeric excess (e.e.) of halogenated secondary alcohols.

System Overview & Mechanistic Rationale

1-(4-Bromo-2,3-difluorophenyl)ethanol is a chiral secondary alcohol featuring a highly substituted, electron-deficient aromatic ring[1]. Because enantiomers possess identical physical and chemical properties in an achiral environment, standard reversed-phase columns (e.g., C18) cannot separate them[2].

Separation requires a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the enantiomers[2]. For this molecule, polysaccharide-based CSPs (such as amylose or cellulose derivatives coated on silica) are the gold standard[3]. The chiral recognition mechanism relies on three causal interactions:

  • Hydrogen Bonding: The secondary hydroxyl group of the analyte interacts with the carbamate linkages of the CSP[4].

  • π−π Interactions: The electron-deficient bromodifluorophenyl ring of the analyte engages in π -stacking with the electron-rich phenyl groups of the CSP[4].

  • Steric Inclusion: The analyte must physically fit into the chiral helical cavities of the polysaccharide backbone.

Method Development Workflow

The following logic tree dictates the optimal path for screening and optimizing the separation of halogenated phenylethanols.

ChiralWorkflow Start Analyte: 1-(4-Bromo-2,3-difluorophenyl)ethanol Screen Screen Polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Start->Screen NP Normal Phase Mode Hexane:IPA (90:10) Screen->NP Eval Evaluate Resolution (Rs) NP->Eval Temp Decrease Temperature (Enhances Enthalpic Interactions) Eval->Temp Rs < 1.5 (Poor Selectivity) Mod Decrease IPA % (Increases Retention/Selectivity) Eval->Mod k' < 2 (Eluting Too Fast) Success Baseline Resolution (Rs ≥ 1.5) Method Validated Eval->Success Rs ≥ 1.5 Temp->Eval Mod->Eval

Workflow for chiral HPLC method development of halogenated secondary alcohols.

Standard Operating Procedure (SOP): Normal-Phase Chiral HPLC

This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability criteria in Step 4 are explicitly met.

Step 1: Mobile Phase Preparation

  • Action: Mix HPLC-grade n-Hexane and 2-Propanol (IPA) in a 95:5 (v/v) ratio[3].

  • Causality: Hexane acts as the weak solvent, driving the analyte into the chiral cavities. IPA acts as the strong solvent, competing for hydrogen-bond sites to elute the compound. A 95:5 ratio provides optimal retention for secondary alcohols[3].

  • Validation: Degas via sonication or vacuum filtration to prevent micro-bubble formation, which causes baseline drift[3].

Step 2: Sample Preparation

  • Action: Dissolve 1-(4-Bromo-2,3-difluorophenyl)ethanol in the mobile phase to a concentration of 1 mg/mL[3]. Filter through a 0.45 µm PTFE syringe filter[3].

  • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) upon injection.

Step 3: Chromatographic Conditions

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) or Amylose equivalent, 250 x 4.6 mm, 5 µm[3].

  • Flow Rate: 0.8 to 1.0 mL/min[3].

  • Temperature: 25 °C (Controlled)[5].

  • Detection: UV at 210 nm or 254 nm.

Step 4: System Suitability Testing (Self-Validation) Inject a racemic standard of the analyte. The system is validated for quantitative e.e. determination only if :

  • Resolution ( Rs​ ): ≥1.5 (Baseline separation)[3].

  • Retention Factor ( k′ ): ≥2.0 (Ensures the analyte is interacting sufficiently with the CSP, not just eluting in the void volume).

  • Symmetry Factor: 0.8 – 1.5.

Quantitative Data Summary

The following table summarizes expected chromatographic behaviors based on homologous halogenated 1-phenylethanol derivatives[3].

Stationary Phase TypeMobile Phase (v/v)Flow RateExpected Resolution ( Rs​ )Mechanistic Note
Cellulose-based (OD-H) Hexane / IPA (95:5)1.0 mL/min> 1.5 (Baseline)Strong H-bonding; optimal fit for phenyl rings[3].
Amylose-based (AD-H) Hexane / EtOH (90:10)0.8 mL/min> 1.5 (Baseline)Helical structure offers alternative steric inclusion[3].
Achiral C18 (Control) Water / ACN (50:50)1.0 mL/min0.0 (Co-elution)No chiral recognition environment present[2].

Troubleshooting Guides & FAQs

Q: My enantiomer peaks are co-eluting as a single sharp peak. What is the fundamental issue? A: If you are using an achiral column (like C18), enantiomers will never separate because their physicochemical properties are identical[2]. If you are using a CSP and still see co-elution, your mobile phase is likely too strong (e.g., too much IPA), washing the analyte off the column before transient diastereomeric complexes can form[2]. Solution: Decrease the IPA concentration from 10% to 5% or 2% to increase retention ( k′ ).

Q: I have partial resolution ( Rs​=1.0 ). How can I manipulate the thermodynamics of the system to achieve baseline resolution? A: Enantiomeric separation is an enthalpy-driven process. Lowering the column temperature (e.g., from 25 °C to 15 °C) reduces the thermal kinetic energy of the system. This disproportionately stabilizes the lower-energy diastereomeric complex (the more strongly retained enantiomer), thereby amplifying the selectivity ( α ) and improving resolution[5]. Note: Ensure you maintain temperature within ±1 °C to maximize reproducibility[5].

Q: The peaks are tailing heavily. Should I add a modifier like DEA or TFA? A: No. Diethylamine (DEA) and Trifluoroacetic Acid (TFA) are used to suppress ionization for basic and acidic compounds, respectively[4]. 1-(4-Bromo-2,3-difluorophenyl)ethanol is a neutral secondary alcohol. Peak tailing here is usually caused by non-specific interactions with residual silanols on the silica support or moisture in the mobile phase. Solution: Ensure your Hexane and IPA are strictly anhydrous (HPLC-grade) and consider lowering the flow rate to improve mass transfer kinetics[5].

Q: Can I use reversed-phase conditions (Water/Methanol) on my normal-phase polysaccharide column? A: Only if you are using an immobilized polysaccharide column (e.g., Chiralpak IA, IB, IC). Traditional coated columns (like OD-H or AD-H) will be permanently destroyed by certain solvent transitions or prohibited solvents. Always verify the specific column's solvent compatibility before switching from normal-phase to reversed-phase[3].

References

  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)
  • 1823588-17-5 | 1-(4-Bromo-2,3-difluorophenyl)
  • HPLC Technical Tip: Chiral Method Development Phenomenex URL
  • A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International URL
  • Chiral HPLC Column Selection and Method Development Guide Bioanalysis Zone URL

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural elucidation of 1-(4-Bromo-2,3-difluorophenyl)ethanol, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide will leverage predictive spectroscopic methods and compare the expected data with experimental data from structurally analogous compounds. This approach not only provides a robust framework for the characterization of the title compound but also serves as a practical guide for the structural determination of related halogenated phenyl ethanol derivatives.

Introduction

1-(4-Bromo-2,3-difluorophenyl)ethanol presents a unique structural elucidation challenge due to the complex interplay of its substituent groups on the phenyl ring. The presence of a bromine atom and two fluorine atoms, in addition to the chiral ethanol side chain, necessitates a multi-technique analytical approach for complete characterization. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By comparing predicted data for the target molecule with experimental data from 1-(4-Bromophenyl)ethanol, 1-(4-Bromo-2-fluorophenyl)ethanol, and 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol, we will dissect the influence of the fluorine substituents on the key spectral features.

Predicted and Comparative Spectroscopic Data

A critical aspect of structural elucidation is the careful analysis of spectroscopic data. The following tables present a comparison of predicted data for 1-(4-Bromo-2,3-difluorophenyl)ethanol with experimental data for its structural analogs. The predicted values are generated based on established spectroscopic principles and computational models.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundAromatic Protons (ppm)Methine Proton (CH-OH) (ppm)Methyl Protons (CH₃) (ppm)Hydroxyl Proton (OH) (ppm)
1-(4-Bromo-2,3-difluorophenyl)ethanol (Predicted) ~7.4 (m, 1H), ~7.2 (m, 1H)~5.1 (q, J ≈ 6.5 Hz)~1.5 (d, J ≈ 6.5 Hz)Variable (broad s)
1-(4-Bromophenyl)ethanol[1][2]7.45 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H)4.85 (q, J = 6.4 Hz)1.45 (d, J = 6.4 Hz)~2.0 (s)
1-(4-Bromo-2-fluorophenyl)ethanol7.4-7.2 (m, 3H)5.05 (q, J = 6.5 Hz)1.4 (d, J = 6.5 Hz)Variable

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundAromatic Carbons (ppm)Methine Carbon (CH-OH) (ppm)Methyl Carbon (CH₃) (ppm)
1-(4-Bromo-2,3-difluorophenyl)ethanol (Predicted) ~150-110 (multiple signals with C-F couplings)~68~24
1-(4-Bromophenyl)ethanol[2][3]144.8, 131.5, 127.5, 121.069.825.1
1-(4-Bromo-2-fluorophenyl)ethanol~159 (d, J ≈ 245 Hz), other aromatic signals~69~24

Table 3: Mass Spectrometry Data Comparison (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-(4-Bromo-2,3-difluorophenyl)ethanol (Predicted) 236/238 (M⁺, isotopic pattern for Br)221/223 ([M-CH₃]⁺), 193/195 ([M-C₂H₄O]⁺), 157 ([M-Br]⁺)
1-(4-Bromophenyl)ethanol[2]200/202 (M⁺)185/187 ([M-CH₃]⁺), 157/159, 120, 77
1-(4-Bromophenyl)-2,2-difluoroethan-1-ol[4]236/238 (M⁺)185/187 ([M-CHF₂]⁺), 157/159, 107

Table 4: Infrared (IR) Spectroscopy Data Comparison (Predicted vs. Experimental)

CompoundO-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
1-(4-Bromo-2,3-difluorophenyl)ethanol (Predicted) ~3350 (broad)~3050~2980, ~2930~1050~1250-1100 (strong)
1-(4-Bromophenyl)ethanol[2][5]~3350 (broad)~3030~2970, ~2925~1070N/A
1-(4-Bromophenyl)-2,2-difluoroethan-1-ol[4]~3400 (broad)~3050~2950~1100~1150-1050 (strong)

Experimental Protocols and Methodologies

To achieve unambiguous structural elucidation, a systematic application of various analytical techniques is paramount. The following section details the recommended experimental protocols.

Synthesis of 1-(4-Bromo-2,3-difluorophenyl)ethanol

A plausible synthetic route involves the reduction of the corresponding ketone, 1-(4-bromo-2,3-difluorophenyl)ethanone.

Synthesis Ketone 1-(4-Bromo-2,3-difluorophenyl)ethanone Reagents NaBH₄, Methanol, 0°C Ketone->Reagents Product 1-(4-Bromo-2,3-difluorophenyl)ethanol Reagents->Product Reduction

Caption: Proposed synthesis of the target compound.

Step-by-step Protocol:

  • Dissolution: Dissolve 1-(4-bromo-2,3-difluorophenyl)ethanone (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~10-20 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃) TMS Add TMS as internal standard Prep->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube H1 ¹H NMR Tube->H1 C13 ¹³C NMR Tube->C13 F19 ¹⁹F NMR Tube->F19 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC Process Fourier Transform, Phase & Baseline Correction H1->Process C13->HSQC C13->HMBC C13->Process F19->Process COSY->Process HSQC->Process HMBC->Process Integrate Integration & Peak Picking Process->Integrate Assign Assign signals and determine coupling constants Integrate->Assign

Caption: A typical workflow for NMR analysis.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key features to expect for 1-(4-Bromo-2,3-difluorophenyl)ethanol include a doublet for the methyl protons, a quartet for the methine proton, and complex multiplets for the aromatic protons due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of different carbon environments. The signals for the aromatic carbons will be split due to coupling with the fluorine atoms (C-F coupling), which can be a valuable diagnostic tool.

¹⁹F NMR Spectroscopy: Fluorine NMR is essential for this molecule. It will show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The coupling patterns in the ¹⁹F NMR spectrum, as well as the C-F coupling constants in the ¹³C NMR spectrum, will be crucial for confirming the positions of the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Analysis Sample Dissolve sample in a volatile solvent (e.g., Methanol) Infusion Direct infusion or LC-MS Sample->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization Analyzer Mass Analyzer (e.g., Q-TOF) Ionization->Analyzer Fragmentation Tandem MS (MS/MS) Analyzer->Fragmentation Spectrum Obtain Mass Spectrum Analyzer->Spectrum Analysis Determine Molecular Ion Peak & Analyze Fragmentation Pattern Fragmentation->Analysis Spectrum->Analysis

Caption: A general workflow for mass spectrometry analysis.

For 1-(4-Bromo-2,3-difluorophenyl)ethanol, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Tandem MS (MS/MS) experiments would be invaluable in confirming the connectivity of the molecule by analyzing the fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Prepare sample as a thin film (neat liquid) or KBr pellet (solid) Acquire Acquire IR spectrum using an FTIR spectrometer Sample->Acquire Analyze Identify characteristic absorption bands for functional groups Acquire->Analyze

Caption: A straightforward workflow for IR spectroscopy.

The IR spectrum of 1-(4-Bromo-2,3-difluorophenyl)ethanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Other key absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching, and strong C-F stretching bands.

Conclusion

The structural elucidation of 1-(4-Bromo-2,3-difluorophenyl)ethanol requires a synergistic approach, combining NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While experimental data for this specific molecule is scarce, a comparative analysis with its structural analogs provides a solid foundation for predicting and interpreting its spectroscopic features. The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers to confidently characterize this and other related novel compounds, ensuring the scientific integrity of their work.

References

  • PubChem. 1-(4-Bromophenyl)ethanol. [Link]

  • PubChem. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol. [Link]

  • NMRDB.org. Predict 1H and 13C NMR spectra. [Link]

  • CFM-ID. Spectra Prediction. [Link]

Sources

Comprehensive Comparison Guide: 1-(4-Bromo-2,3-difluorophenyl)ethanol vs. Fluorinated Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polyfluorinated chiral building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 1-(4-Bromo-2,3-difluorophenyl)ethanol (CAS: 1823588-17-5) is a bifunctional intermediate featuring a chiral benzylic alcohol for stereospecific etherification and a versatile aryl bromide for palladium-catalyzed cross-coupling.

However, the precise regiochemistry of the fluorine atoms on the phenyl ring drastically alters the molecule's physicochemical properties and chemical reactivity. This guide provides an objective, data-driven comparison between 1-(4-Bromo-2,3-difluorophenyl)ethanol and its primary positional isomers (2,5-difluoro, 2,6-difluoro, and 3,5-difluoro), offering researchers actionable insights into substrate selection, asymmetric synthesis, and downstream functionalization.

Structural & Physicochemical Comparison

The placement of highly electronegative fluorine atoms exerts profound inductive effects on both the benzylic alcohol and the aryl bromide. By summarizing these effects, we can predict the behavior of each isomer in complex synthetic workflows.

Quantitative Isomer Comparison
IsomerSubstitution PatternSteric Hindrance at Benzylic -OHC-Br Oxidative Addition ReactivityBenzylic -OH pKa (Est.)Commercial Availability
1-(4-Bromo-2,3-difluorophenyl)ethanol 2,3-DifluoroModerate (1 ortho-F)High (1 ortho-F to Br)~14.2,
1-(4-Bromo-2,5-difluorophenyl)ethanol 2,5-DifluoroModerate (1 ortho-F)Moderate (1 meta-F to Br)~14.2Specialized Vendors
1-(4-Bromo-2,6-difluorophenyl)ethanol 2,6-DifluoroHigh (2 ortho-F)Low (2 meta-F to Br)~13.8 (Most acidic)
1-(4-Bromo-3,5-difluorophenyl)ethanol 3,5-DifluoroLow (0 ortho-F)Very High (2 ortho-F to Br)~14.8 (Least acidic)Specialized Vendors

Mechanistic Insights: The Causality of Regiochemistry

As an application scientist, it is critical to understand why these isomers behave differently in the reactor. The reactivity of these molecules is governed by two primary phenomena:

  • The Ortho-Fluorine Effect on the Benzylic Alcohol : Fluorine atoms positioned ortho to the ethanol group (positions 2 and 6) withdraw electron density via strong inductive effects (-I). This lowers the pKa of the benzylic hydroxyl group, making the resulting alkoxide a superior leaving group in Mitsunobu inversions. However, in the 2,6-difluoro isomer , the dual ortho-fluorines create significant steric shielding, which can severely retard the rate of bulky etherifications.

  • Activation of the C-Br Bond : In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C-Br bond is the rate-determining step for electron-rich arenes. Fluorine atoms positioned ortho to the bromide (positions 3 and 5) withdraw electron density from the C-Br bond, making the carbon highly electrophilic. Consequently, the 3,5-difluoro isomer undergoes Suzuki-Miyaura coupling significantly faster than the 2,6-difluoro isomer. The target compound, 1-(4-Bromo-2,3-difluorophenyl)ethanol , offers a "Goldilocks" balance: one ortho-fluorine activates the C-Br bond, while a single ortho-fluorine at the benzylic position provides moderate acidity without overwhelming steric hindrance.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) to verify causality and success at each stage.

Protocol A: Asymmetric Transfer Hydrogenation (Noyori ATH)

To obtain enantiopure (S)-1-(4-Bromo-2,3-difluorophenyl)ethanol, the corresponding acetophenone must be reduced. Standard NaBH₄ reduction yields a racemate. We employ the Noyori Asymmetric Transfer Hydrogenation .

  • Causality of Anhydrous Conditions : Fluorinated acetophenones are highly electrophilic. In the presence of trace water, they rapidly form a gem-diol (hydrate). The gem-diol is structurally incapable of coordinating with the Ruthenium catalyst, effectively stalling the reaction. Therefore, strictly anhydrous solvents are mandatory.

Step-by-Step Methodology:

  • Preparation : Flame-dry a Schlenk flask under argon. Add 4-bromo-2,3-difluoroacetophenone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalyst Addition : Add the bifunctional catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%). Causality: The NH proton of the TsDPEN ligand and the Ru-hydride form a highly structured 6-membered transition state with the ketone, dictating strict facial selectivity.

  • Hydrogen Source : Dropwise add a premixed, anhydrous Formic Acid/Triethylamine (5:2) complex (3.0 eq) at 0 °C. Stir at 25 °C for 12 hours.

  • Self-Validation (IPC) : Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Gate: If enantiomeric excess (ee) is >98%, proceed to workup. If <98%, the protocol dictates a downstream recrystallization of the product to upgrade optical purity.

ATH_Workflow Ketone 4-Bromo-2,3-difluoroacetophenone (Highly Electrophilic) GemDiol Gem-Diol (Inactive) Avoid via Anhydrous Solvents Ketone->GemDiol H2O (Side Reaction) Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / TEA Ketone->Catalyst Anhydrous Conditions Product (S)-1-(4-Bromo-2,3-difluorophenyl)ethanol >98% ee Catalyst->Product Asymmetric Transfer Hydrogenation HPLC Chiral HPLC Validation (Self-Validating Step) Product->HPLC Enantiomeric Excess Check

Workflow of Noyori Asymmetric Transfer Hydrogenation for chiral resolution.

Protocol B: Suzuki-Miyaura Cross-Coupling

The 4-bromo position of 1-(4-Bromo-2,3-difluorophenyl)ethanol is primed for C-C bond formation. We utilize SPhos as the ligand for this transformation .

  • Causality of Ligand Choice : SPhos is an electron-rich, sterically demanding dialkylbiaryl phosphine. Its electron density accelerates the oxidative addition into the C-Br bond, while its steric bulk forces the Pd centers apart during the catalytic cycle, promoting rapid reductive elimination and preventing catalyst deactivation.

Step-by-Step Methodology:

  • Reagent Assembly : In a vial, combine 1-(4-Bromo-2,3-difluorophenyl)ethanol (1.0 eq), an arylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Loading : Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent & Degassing : Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the mixture with Argon for 10 minutes. Causality: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the SPhos ligand.

  • Heating & Self-Validation (IPC) : Heat to 90 °C. After 2 hours, withdraw a 10 µL aliquot for LC-MS analysis.

    • Validation Gate: Monitor the disappearance of the distinct isotopic bromine doublet (M / M+2) of the starting material. The reaction is only quenched when the Br-doublet is completely replaced by the singular mass peak of the coupled product.

Suzuki_Miyaura Substrate 1-(4-Bromo-2,3-difluorophenyl)ethanol Pd0 Pd(0) Catalyst (Pd(OAc)2 + SPhos) Substrate->Pd0 Enters Catalytic Cycle OxAdd Oxidative Addition (Accelerated by F-atoms) Pd0->OxAdd TransMet Transmetalation (Arylboronic Acid + Cs2CO3) OxAdd->TransMet Base Facilitation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product 4-Aryl-2,3-difluorophenyl ethanol RedElim->Product Product Release

Mechanism of Suzuki-Miyaura cross-coupling highlighting fluorine-activated oxidative addition.

References

  • Walker, S. D., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Journal of the American Chemical Society.[Link]

Reactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Bromophenylethanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of hydrogen with fluorine in organic scaffolds profoundly alters their physicochemical properties, primarily due to fluorine's extreme electronegativity and unique stereoelectronic profile. In the context of bromophenylethanols—critical halohydrin intermediates used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals—strategic fluorination dictates the thermodynamic and kinetic landscape of their reactivity[1].

This guide objectively compares the reactivity of the non-fluorinated baseline, 2-Bromo-1-phenylethanol (BPE) , against two distinct fluorinated analogs: 2-Bromo-1-(4-fluorophenyl)ethanol (4-F-BPE) (ring-fluorinated) and 2-Bromo-2,2-difluoro-1-phenylethanol (CF2-BPE) (chain-fluorinated). We analyze their performance across nucleophilic epoxidation, biocatalytic kinetic resolution, and oxidation pathways.

Mechanistic Causality: The Fluorine Effect

Intramolecular Nucleophilic Substitution (Epoxidation)

The base-catalyzed conversion of bromophenylethanols to styrene oxides proceeds via a two-step mechanism: a rapid pre-equilibrium deprotonation of the benzylic hydroxyl group, followed by a rate-limiting intramolecular SN​2 displacement of the bromide ion.

  • Ring-Fluorination (4-F-BPE): The strong inductive electron-withdrawing effect (-I) of the para-fluoro group lowers the pKa​ of the benzylic alcohol. This thermodynamically shifts the pre-equilibrium toward the alkoxide intermediate. Although the resulting alkoxide is marginally less nucleophilic, the increased steady-state concentration of the reactive species dominates the rate equation, resulting in a net acceleration of the ring-closure rate compared to BPE.

  • Chain-Fluorination (CF2-BPE): The gem-difluoro group directly adjacent to the leaving bromide exerts an overwhelming σ -electron-withdrawing effect. This strengthens the C-Br bond and introduces severe electrostatic repulsion against the incoming alkoxide oxygen in the transition state. Consequently, the activation energy barrier is raised, effectively shutting down the SN​2 pathway.

Epoxidation A Bromophenylethanol (Ar-CH(OH)-CFxBr) B Alkoxide Intermediate (Ar-CH(O⁻)-CFxBr) A->B OH⁻ (Pre-equilibrium) Fluorine shifts right C Styrene Oxide (Ar-CH-O-CFx) + Br⁻ B->C Intramolecular SN2 CF2 blocks this step

Caption: Mechanistic pathway of base-catalyzed epoxidation highlighting the divergent effects of fluorine substitution.

Biocatalytic Kinetic Resolution

Halohydrin Dehalogenases (HHDHs) are industrially relevant biocatalysts deployed for the enantioselective kinetic resolution of racemic bromophenylethanols[2]. HHDHs catalyze the reversible formation of epoxides from vicinal halohydrins. The introduction of a para-fluoro substituent often enhances the enantiomeric ratio (E-value) due to favorable multipolar interactions within the enzyme's halide-binding pocket, specifically interacting with the catalytic triad (Ser-Tyr-Arg)[3].

HHDH_Resolution Racemic Racemic Substrate (e.g., 4-F-BPE) Enzyme Halohydrin Dehalogenase (HHDH) Racemic->Enzyme R_Epoxide (R)-Epoxide (Fast Ring Closure) Enzyme->R_Epoxide k_cat/K_M is high S_Halohydrin (S)-Halohydrin (Unreacted Enantiomer) Enzyme->S_Halohydrin k_cat/K_M is low

Caption: Kinetic resolution of racemic bromophenylethanols via Halohydrin Dehalogenase (HHDH).

Quantitative Data Summary

The following table synthesizes the relative reactivity metrics of the three substrates across different chemical environments. Data is normalized to the non-fluorinated BPE baseline.

SubstrateRelative Epoxidation Rate (Base-Catalyzed)HHDH Enantioselectivity (E-value)Relative Oxidation Rate (Swern/Dess-Martin)Mechanistic Limiting Factor
BPE (Baseline)1.0> 1001.0Standard SN​2 trajectory
4-F-BPE ~1.4> 1500.8Accelerated pre-equilibrium; Inductive deactivation in oxidation
CF2-BPE < 0.05N/A (No reaction)0.2Severe electrostatic repulsion at the SN​2 transition state

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems with embedded controls.

Protocol A: HHDH-Catalyzed Kinetic Resolution Assay

This protocol utilizes initial rate kinetics to evaluate the enantioselectivity of HHDH variants on fluorinated substrates[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Tris–SO4 buffer at pH 7.5.

    • Causality: Maintains the catalytic Ser-Tyr-Arg triad in its active ionization state. Sulfate is used instead of chloride to prevent competitive nucleophilic ring-opening of the formed epoxide by buffer ions, which would artificially lower the observed conversion rate.

  • Substrate Solubilization: Dissolve the racemic bromophenylethanol (e.g., 4-F-BPE) in neat DMSO to create a concentrated stock.

  • Reaction Initiation: In an Eppendorf tube on a ThermoMixer C (1000 rpm, 25 °C), combine the buffer, substrate stock, and purified HHDH enzyme to reach final concentrations of Vr​ = 500 μL, csubstrate​ = 5 mM, 5% v/v DMSO, and γenzyme​ = 0.1 mg/mL.

    • Causality: 5% DMSO acts as a crucial cosolvent to solubilize the highly hydrophobic fluorinated substrates without inducing protein denaturation.

  • Kinetic Sampling: Extract 20 μL aliquots at 2-minute intervals strictly within the first 10% of substrate conversion. Quench immediately in 80 μL of cold acetonitrile.

    • Causality: Sampling within the initial 10% conversion window ensures that product inhibition (by the epoxide) and reverse hydrolytic reactions do not skew the Michaelis-Menten kinetic data.

  • Self-Validation Check: Run a parallel negative control lacking the HHDH enzyme. Any background conversion indicates spontaneous base-catalyzed epoxidation, which must be mathematically subtracted from the enzymatic rate to isolate true biocatalytic velocity.

Protocol B: Base-Mediated Epoxidation Workflow

This protocol measures the intrinsic chemical reactivity of the halohydrins toward ring closure.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 50 mM of the bromophenylethanol substrate in dichloromethane (DCM). Add an equal volume of 100 mM aqueous NaOH containing 1 mol% tetrabutylammonium bromide (TBAB).

    • Causality: The biphasic system with a phase-transfer catalyst (TBAB) ensures that the highly polar hydroxide ions can interact with the hydrophobic substrate at the interface, maximizing the collision frequency for alkoxide formation without requiring harsh, homogenous polar aprotic solvents that complicate downstream extraction.

  • Reaction Monitoring: Stir vigorously at room temperature. Extract 10 μL of the organic layer every 10 minutes, dilute in 1 mL DCM, and inject into a GC-MS.

  • Self-Validation Check: The disappearance of the bromophenylethanol mass peak must perfectly correlate with the appearance of the styrene oxide peak. The presence of a diol mass peak indicates unwanted hydrolytic ring-opening, signaling that the aqueous pH is too high or the reaction time is excessively prolonged.

Sources

Safety Operating Guide

Advanced Safety and Operational Protocol: Handling 1-(4-Bromo-2,3-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized building block in medicinal chemistry, 1-(4-Bromo-2,3-difluorophenyl)ethanol is frequently utilized by drug development professionals for introducing highly specific fluorinated and brominated pharmacophores into target molecules. While its utility in palladium-catalyzed cross-coupling and nucleophilic substitution is immense, its unique halogenated aromatic structure presents specific toxicological and logistical challenges.

This guide provides a self-validating, step-by-step operational protocol designed to ensure absolute safety, scientific integrity, and regulatory compliance during handling and disposal.

Chemical Identity & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards.

The presence of a heavy bromine atom and two highly electronegative fluorine atoms on the phenyl ring significantly increases the lipophilicity of this molecule compared to non-halogenated analogs. This lipophilic core, paired with the polar hydroxyl (-OH) group, creates an amphiphilic character that drastically enhances the molecule's ability to penetrate lipid bilayers (dermal absorption) and mucosal membranes (respiratory irritation).

Table 1: Quantitative Chemical Identity & Properties
ParameterSpecification
Chemical Name 1-(4-Bromo-2,3-difluorophenyl)ethanol
CAS Number 1823588-17-5[1]
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
Storage Conditions 2-8°C (Refrigerated), Sealed, Dry[1]
Primary GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)

Personal Protective Equipment (PPE) Matrix

A common critical error in laboratory safety is assuming standard nitrile gloves provide universal protection. While standard nitrile is sufficient for handling 1-(4-Bromo-2,3-difluorophenyl)ethanol in its pure solid state , drug development workflows typically require dissolving this reagent in halogenated solvents (e.g., Dichloromethane, Chloroform) or polar aprotic solvents (e.g., DMF, DMSO).

The Causality of Glove Failure: Solvents like DCM rapidly degrade standard nitrile (breakthrough time < 10 minutes). If the solvent breaches the glove, it acts as a highly efficient carrier vehicle, dragging the dissolved halogenated solute directly through the dermal barrier[2].

Table 2: Glove Compatibility for Halogenated Solutions
Glove MaterialThicknessBreakthrough Time (Halogenated Solvents)DexterityRecommendation
Standard Nitrile 0.11 mm< 10 minutesHighSolid handling only. Do not use for solutions.
Neoprene 0.38 mm15 - 30 minutesMediumAcceptable for brief splash protection.
Butyl Rubber 0.30 mm> 120 minutesLowOptimal for handling dissolved reagent[2].

Required Engineering Controls: All manipulations must be performed in a Class II Fume Hood with a calibrated face velocity of 80-100 feet per minute (fpm) to mitigate the inhalation of volatile dust or solvent vapors. ANSI Z87.1 splash goggles and a flame-resistant lab coat are mandatory.

Operational Workflow: Reaction Setup Protocol

The following protocol outlines the safe handling of 1-(4-Bromo-2,3-difluorophenyl)ethanol during a standard inert-atmosphere reaction setup (e.g., Suzuki-Miyaura cross-coupling). This workflow is designed as a self-validating system: each step prevents the failure of the subsequent step.

Step 1: Cold Storage Retrieval & Equilibration
  • Retrieve the sealed vial of 1-(4-Bromo-2,3-difluorophenyl)ethanol from the 2-8°C refrigerator.

  • Crucial Causality: Do not open the vial immediately. Allow the sealed vial to equilibrate to room temperature for 15-20 minutes in a desiccator. Opening a cold vial exposes the interior to ambient humidity, causing rapid condensation. Water contamination will poison sensitive organometallic catalysts (like Pd(PPh₃)₄) used in downstream coupling steps.

Step 2: PPE Donning & Weighing
  • Don standard nitrile gloves (if handling the dry solid), splash goggles, and a lab coat.

  • Transfer the equilibrated vial to a calibrated analytical balance located within a ventilated enclosure or draft shield.

  • Use an anti-static weigh boat. Halogenated powders can hold static charges, causing them to aerosolize or cling to spatulas, increasing exposure risk and reducing stoichiometric accuracy.

  • Weigh the required mass and immediately recap the source vial.

Step 3: Inert Atmosphere Transfer (Schlenk Line)
  • Transfer the weigh boat to the primary fume hood.

  • Add the solid to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and cycle the flask via the Schlenk line (Vacuum/Argon x 3) to remove ambient oxygen.

  • If adding halogenated solvents at this stage, switch from Nitrile to Butyl Rubber gloves. Inject the solvent via a gas-tight syringe through the septum.

Spill Management & Disposal Plan

Improper disposal of halogenated compounds poses severe environmental and facility risks. Mixing halogenated waste with standard non-halogenated flammable waste can result in explosive reactions or the generation of highly toxic dioxins and phosgene gas during commercial incineration[3].

Solid Spill Cleanup Protocol
  • Isolate: Stop airflow around the spill to prevent aerosolization.

  • PPE Upgrade: Ensure N95 or higher respiratory protection if the spill is outside a fume hood.

  • Contain: Do not dry sweep. Lightly mist the solid powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust.

  • Collect: Use a spark-proof scoop to transfer the dampened solid into a chemically compatible, sealable hazardous waste container.

Waste Segregation Protocol
  • Halogenated Waste Stream: All reaction mixtures, quench solutions, and initial solvent washes containing 1-(4-Bromo-2,3-difluorophenyl)ethanol must be deposited into a dedicated container strictly labeled "Halogenated Organic Waste" [3].

  • Aqueous Separation: If an aqueous workup was performed, separate the organic and aqueous layers. The halogenated organic layer goes to Halogenated Waste; the aqueous layer (often containing heavy metal catalyst runoff) must go to a dedicated "Aqueous Heavy Metal Waste" container. Never mix the two.

Hazard Mitigation & Workflow Visualization

The following diagram illustrates the logical relationship between the chemical's inherent hazards, the required mitigation strategies, and the operational workflow.

HazardMitigation Hazard 1-(4-Bromo-2,3-difluorophenyl)ethanol (Halogenated Aromatic) Dermal Dermal Penetration Risk (Enhanced by Solvents) Hazard->Dermal Inhalation Respiratory Irritation Risk (Dust/Vapor) Hazard->Inhalation Gloves Double Nitrile (Solid) or Butyl Gloves (Solution) Dermal->Gloves Mitigated by Hood Class II Fume Hood (Face Velocity 80-100 fpm) Inhalation->Hood Mitigated by Waste Halogenated Waste Segregation Protocol Gloves->Waste Post-operation Hood->Waste Post-operation

Operational Workflow and Hazard Mitigation Pathway for 1-(4-Bromo-2,3-difluorophenyl)ethanol.

References

  • National Institutes of Health (NIH) Office of Research Services. "Chemical Safety Guide, 6th Ed." NIH.gov. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.